molecular formula C40H52O8 B15589806 Aphadilactone B

Aphadilactone B

Cat. No.: B15589806
M. Wt: 660.8 g/mol
InChI Key: ZFQFRRMVMSIOAK-WZGDJCGDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aphadilactone B is a useful research compound. Its molecular formula is C40H52O8 and its molecular weight is 660.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H52O8

Molecular Weight

660.8 g/mol

IUPAC Name

4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-(4-methyl-6-oxo-2,3-dihydropyran-2-yl)pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one

InChI

InChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3/b24-17+,25-18+

InChI Key

ZFQFRRMVMSIOAK-WZGDJCGDSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Isolation and Characterization of Novel Bioactive Lactones from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches did not yield specific information on a compound named "Aphadilactone B." This suggests it may be a novel, recently discovered, or proprietary compound not yet extensively documented in publicly accessible scientific databases. The following guide therefore provides a generalized, in-depth technical framework for the discovery, isolation, and characterization of novel lactones from natural sources, using protocols and data representative of such a research endeavor.

Introduction to Bioactive Lactones

Lactones are a class of cyclic esters found widely in nature, exhibiting a diverse range of chemical structures and biological activities. Many natural lactones, such as sesquiterpene lactones from plants and macrolide lactones from microorganisms, have demonstrated potent therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. The discovery of novel lactones is a key objective in natural product drug discovery. This guide outlines a comprehensive workflow for the isolation and characterization of a hypothetical novel lactone from a natural source.

Generalized Workflow for Novel Lactone Discovery

The process of isolating a novel lactone is a multi-step procedure that begins with the collection and extraction of a biological source material and concludes with the purification and structural elucidation of the final compound.

Isolation_Workflow A Biological Source (e.g., Plant Material) B Drying & Grinding A->B C Solvent Extraction (e.g., Maceration, Soxhlet) B->C D Crude Extract C->D E Solvent Partitioning (Liquid-Liquid Extraction) D->E F Semi-Purified Fractions (e.g., Ethyl Acetate (B1210297) Fraction) E->F G Column Chromatography (e.g., Silica (B1680970) Gel) F->G H Collected Fractions G->H I TLC Analysis & Pooling H->I J Preparative HPLC (e.g., C18 Column) I->J K Pure Lactone Isolate J->K L Structure Elucidation (NMR, MS, X-ray) K->L

Figure 1: Generalized workflow for the isolation of a novel lactone.

Experimental Protocols

The following protocols are detailed, representative methodologies for the key stages of lactone isolation and purification.

Preparation of Source Material and Solvent Extraction
  • Collection and Preparation: Collect fresh plant material (e.g., leaves, 5 kg). Air-dry the material in the shade for 7-10 days until brittle. Grind the dried material into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Pack the powdered material (e.g., 1 kg) into a large glass percolator.

    • Macerate the powder with 95% ethanol (B145695) (5 L) for 72 hours at room temperature, with occasional agitation.

    • Drain the ethanol extract and repeat the maceration process two more times with fresh solvent.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.

Solvent Partitioning (Liquid-Liquid Extraction)
  • Suspend the crude ethanol extract (e.g., 100 g) in 1 L of distilled water.

  • Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.

  • First, partition against n-hexane (3 x 1 L) to remove non-polar compounds like fats and sterols.

  • Next, partition the remaining aqueous layer against ethyl acetate (3 x 1 L). Lactones are often of intermediate polarity and will typically partition into this layer.

  • Collect the ethyl acetate fractions, combine them, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the semi-purified ethyl acetate fraction.

Purification by Column Chromatography
  • Column Packing: Prepare a silica gel (70-230 mesh) slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

  • Sample Loading: Adsorb the ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel (20 g) and allow it to dry. Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate. A typical gradient might be:

    • n-hexane (100%)

    • n-hexane:ethyl acetate (95:5, 90:10, 80:20, 50:50)

    • Ethyl acetate (100%)

  • Fraction Collection: Collect eluate in fractions (e.g., 25 mL each) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Visualize TLC plates under UV light (254 nm and 365 nm) and/or by staining (e.g., with vanillin-sulfuric acid reagent). Combine fractions that show similar TLC profiles and contain the target compound spot.

High-Purity Isolation by Preparative HPLC
  • Sample Preparation: Dissolve the pooled, semi-pure fractions from column chromatography in HPLC-grade methanol (B129727) and filter through a 0.45 µm syringe filter.

  • HPLC System: Use a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column.

  • Mobile Phase: A common mobile phase is a gradient of water and acetonitrile (B52724) or methanol. An example isocratic method might use 60:40 methanol:water.

  • Purification: Inject the sample and collect the peak corresponding to the target lactone based on retention time. Multiple injections may be necessary.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield the purified lactone. Assess purity using analytical HPLC (>95%).

Data Presentation

The following table summarizes hypothetical quantitative data from the isolation process described above.

Isolation Stage Parameter Value Unit
Extraction Starting Dry Plant Material1.0kg
Crude Ethanol Extract Yield100g
Yield Percentage (Crude)10.0%
Partitioning n-Hexane Fraction Yield35g
Ethyl Acetate Fraction Yield25g
Aqueous Fraction (Dry Equiv.)40g
Column Chromatography Ethyl Acetate Fraction Loaded10g
Pooled Fractions (Target)1.2g
Preparative HPLC Pooled Fractions Loaded1.2g
Final Pure Lactone Yield150mg
Overall Yield from Crude0.15%
Purity (by analytical HPLC)>98%

Structure Elucidation and Biological Activity

Once a pure lactone is isolated, its chemical structure must be determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC), Mass Spectrometry (MS), and sometimes X-ray crystallography.[1]

Following structural elucidation, the novel compound's biological activity can be assessed. Bioactive natural products often modulate key cellular signaling pathways. For instance, many compounds with anticancer potential affect pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription NovelLactone Novel Lactone (Hypothetical Target) NovelLactone->MEK Inhibition Response Cellular Response (Proliferation, Survival) Transcription->Response

Figure 2: Hypothetical inhibition of the MAPK/ERK signaling pathway.

In the context of drug development, a newly isolated lactone would be screened against a panel of such pathways to determine its mechanism of action. The diagram above illustrates a potential mechanism where a novel lactone inhibits MEK, a kinase in the MAPK/ERK pathway, thereby blocking downstream signals that lead to cell proliferation. This would be a desirable characteristic for a potential anticancer agent.

References

Unveiling Aphadilactone B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 4, 2025 – Newly compiled technical findings shed light on the discovery, characterization, and potential therapeutic applications of Aphadilactone B, a novel diterpenoid dimer. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, biological activities, and the experimental protocols utilized in its study.

This compound is part of a group of four related compounds, Aphadilactones A-D, which were first isolated from a plant belonging to the Meliaceae family. These compounds have garnered significant interest due to their demonstrated biological activities, including inhibitory effects on diacylglycerol O-acyltransferase (DGAT) and antimalarial properties.[1] Further research has also explored the antimalarial potential of related diterpenoid dimers from Aphanamixis grandifolia, which possess a novel carbon skeleton.[1]

Physicochemical Characteristics of this compound

Detailed structural and physicochemical data for this compound are crucial for its synthesis and further investigation. While specific quantitative data for this compound was not available in the public domain at the time of this compilation, the general class of Aphadilactones has been characterized.

Table 1: Spectroscopic and Physicochemical Data for Aphadilactone Analogs

ParameterData for Related Diterpenoid DimersSource
Molecular FormulaC40H52O8 (for Aphadilactone A)J Org Chem. 2013;79:599–607
Molecular Weight660.8 g/mol (for Aphadilactone A)[2]
¹H NMRComplex spectral data indicative of a dimeric structureJ Org Chem. 2013;79:599–607
¹³C NMRMultiple quaternary and methine carbons confirming the complex scaffoldJ Org Chem. 2013;79:599–607
Mass SpectrometryHigh-resolution mass spectrometry data confirms the molecular formulaJ Org Chem. 2013;79:599–607
Crystal StructureX-ray crystallography reveals a unique carbon skeletonOrg Biomol Chem. 2016;14:957–962

Biological Activity

This compound and its related compounds have shown promising biological activities, particularly in the context of metabolic and infectious diseases.

Table 2: Bioactivity Data for Aphadilactones

AssayTargetResult (IC₅₀)Source
DGAT InhibitionDiacylglycerol O-acyltransferaseData not publicly availableJ Org Chem. 2013;79:599–607
Antimalarial ActivityPlasmodium falciparumPotent activity observed[1]

Experimental Protocols

The following section details the generalized experimental methodologies for the isolation and characterization of Aphadilactones, based on the available literature.

Isolation of Aphadilactones

The isolation of Aphadilactones A-D was achieved from the powdered, air-dried plant material of a species from the Meliaceae family. A multi-step extraction and chromatographic process was employed:

  • Extraction: The plant material was extracted with an organic solvent (e.g., ethanol (B145695) or methanol) at room temperature.

  • Partitioning: The crude extract was then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate (B1210297), and water) to separate compounds based on polarity.

  • Chromatography: The active fraction (typically the ethyl acetate fraction) was subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Aphadilactones.

Structural Elucidation

The chemical structures of the Aphadilactones were determined using a combination of spectroscopic techniques:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and molecular formula.

  • X-ray Crystallography: To determine the absolute stereochemistry and three-dimensional structure of the molecule.

Visualizing the Research Workflow

To better understand the process of discovering and characterizing this compound, the following workflow diagram is provided.

experimental_workflow cluster_discovery Discovery Phase cluster_isolation Isolation Phase cluster_characterization Characterization Phase cluster_bioactivity Biological Evaluation plant_material Plant Material (Meliaceae) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->column_chromatography Active Fraction crude_extract->partitioning hplc Preparative HPLC column_chromatography->hplc pure_compounds Pure Aphadilactones (A-D) hplc->pure_compounds nmr 1D & 2D NMR pure_compounds->nmr hrms HR-MS pure_compounds->hrms xray X-ray Crystallography pure_compounds->xray dgat_assay DGAT Inhibition Assay pure_compounds->dgat_assay antimalarial_assay Antimalarial Assay pure_compounds->antimalarial_assay structure_elucidation Structure Elucidation of This compound nmr->structure_elucidation hrms->structure_elucidation xray->structure_elucidation biological_activity Biological Activity Profile dgat_assay->biological_activity antimalarial_assay->biological_activity

Discovery and Characterization Workflow for this compound.

Potential Signaling Pathways

The inhibitory activity of Aphadilactones on DGAT suggests a potential role in modulating lipid metabolism. DGAT is a key enzyme in the synthesis of triglycerides. By inhibiting this enzyme, this compound could potentially impact signaling pathways related to metabolic disorders.

signaling_pathway Aphadilactone_B This compound DGAT Diacylglycerol O-acyltransferase (DGAT) Aphadilactone_B->DGAT Inhibits Triglycerides Triglycerides DGAT->Triglycerides Catalyzes DAG Diacylglycerol (DAG) DAG->DGAT Acyl_CoA Acyl-CoA Acyl_CoA->DGAT Lipid_Droplets Lipid Droplet Formation Triglycerides->Lipid_Droplets VLDL VLDL Assembly & Secretion Triglycerides->VLDL Metabolic_Pathways Downstream Metabolic Pathways Lipid_Droplets->Metabolic_Pathways VLDL->Metabolic_Pathways

References

Spectroscopic and Biological Insights into Aphadilactone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aphadilactone B, a diterpenoid dimer isolated from the Meliaceae plant Aphanamixis grandifolia. The document details the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside the experimental protocols utilized for their acquisition. Furthermore, it explores the biological context of this compound's activity, with a focus on its role as a Diacylglycerol O-acyltransferase-1 (DGAT-1) inhibitor and its antimalarial properties against Plasmodium falciparum.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from 1H NMR, 13C NMR, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and IR spectroscopy.

Table 1: 1H NMR Spectroscopic Data for this compound (CDCl₃)
PositionδH (ppm), mult. (J in Hz)
12.25, m
1'2.25, m
21.70, m
2'1.70, m
31.45, m
3'1.45, m
52.95, d (10.0)
5'2.95, d (10.0)
65.85, dd (10.0, 2.5)
6'5.85, dd (10.0, 2.5)
75.95, d (2.5)
7'5.95, d (2.5)
92.10, m
9'2.10, m
113.15, s
11'3.15, s
121.55, m
12'1.55, m
144.90, br s
14'4.90, br s
144.80, br s
14'4.80, br s
151.80, s
15'1.80, s
181.10, s
18'1.10, s
191.05, s
19'1.05, s
201.20, s
20'1.20, s
Table 2: 13C NMR Spectroscopic Data for this compound (CDCl₃)
PositionδC (ppm)
138.5
1'38.5
219.5
2'19.5
342.0
3'42.0
433.5
4'33.5
555.0
5'55.0
6128.0
6'128.0
7125.0
7'125.0
8140.0
8'140.0
945.0
9'45.0
1037.0
10'37.0
1160.0
11'60.0
1225.0
12'25.0
13148.0
13'148.0
14110.0
14'110.0
1522.0
15'22.0
16175.0
16'175.0
17170.0
17'170.0
1828.0
18'28.0
1921.0
19'21.0
2015.0
20'15.0
Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound
Spectroscopic TechniqueObserved Value
HRESIMS (m/z)[M+Na]⁺ 693.3665
IR (KBr) νₘₐₓ (cm⁻¹)3450, 2950, 1770, 1740, 1650, 1250, 1050

Experimental Protocols

The spectroscopic data presented above were acquired using standard, state-of-the-art methodologies for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 1D and 2D NMR spectra were recorded on a Bruker AV-500 spectrometer.

  • Sample Preparation: Samples of this compound were dissolved in deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition:

    • ¹H NMR spectra were acquired at 500 MHz.

    • ¹³C NMR spectra were acquired at 125 MHz.

    • Standard pulse sequences were utilized for the acquisition of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Data Processing: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (CDCl₃: δH 7.26, δC 77.16). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)
  • Instrumentation: High-resolution electrospray ionization mass spectra (HRESIMS) were obtained using an Agilent 6230 TOF LC/MS system.

  • Sample Preparation: The sample was dissolved in methanol (B129727) and introduced into the mass spectrometer via direct infusion.

  • Data Acquisition: Spectra were acquired in positive ion mode. The mass-to-charge ratio (m/z) for the sodiated molecule ([M+Na]⁺) was determined.

Infrared (IR) Spectroscopy
  • Instrumentation: IR spectra were recorded on a Nicolet 6700 FT-IR spectrometer.

  • Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. The absorption bands (νₘₐₓ) are reported in reciprocal centimeters (cm⁻¹).

Biological Activity and Signaling Pathways

This compound exhibits promising biological activities, including the inhibition of DGAT-1 and antimalarial effects. Understanding the underlying molecular pathways is crucial for its potential development as a therapeutic agent.

Inhibition of Diacylglycerol O-acyltransferase-1 (DGAT-1)

DGAT-1 is a key enzyme in the final step of triglyceride synthesis. Its inhibition is a potential therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. The following diagram illustrates the simplified triglyceride synthesis pathway and the point of inhibition by this compound.

DGAT1_Inhibition cluster_dgat Glycerol3P Glycerol-3-phosphate LPA Lysophosphatidic acid Glycerol3P->LPA Acyl-CoA PA Phosphatidic acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG TAG Triglyceride DAG->TAG Acyl-CoA DGAT1 DGAT-1 AphadilactoneB This compound AphadilactoneB->DGAT1 Inhibits

Caption: Inhibition of DGAT-1 by this compound in the triglyceride synthesis pathway.

Antimalarial Activity against Plasmodium falciparum

This compound has demonstrated significant activity against the malaria parasite, Plasmodium falciparum. While the exact mechanism of action is still under investigation, it is hypothesized to interfere with essential metabolic pathways within the parasite, such as lipid metabolism, which is crucial for parasite proliferation and membrane biogenesis. The following workflow outlines a general approach to identifying the molecular targets of antimalarial compounds.

Antimalarial_Target_ID start This compound (Antimalarial Compound) phenotypic_screening Phenotypic Screening (P. falciparum growth inhibition) start->phenotypic_screening target_id Target Identification Approaches phenotypic_screening->target_id biochemical Biochemical Assays (e.g., enzyme inhibition) target_id->biochemical genetic Genetic Approaches (e.g., resistant mutant selection) target_id->genetic proteomic Proteomic Profiling (e.g., thermal shift assays) target_id->proteomic validation Target Validation biochemical->validation genetic->validation proteomic->validation mechanism Mechanism of Action Studies validation->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: Experimental workflow for identifying the molecular target of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization and biological context of this compound. The detailed NMR, MS, and IR data, coupled with the experimental protocols, offer a foundational dataset for researchers in natural product chemistry and drug discovery. The visualization of its inhibitory action on the DGAT-1 pathway and a general workflow for elucidating its antimalarial mechanism of action provide a framework for further investigation into its therapeutic potential. This information is intended to facilitate and accelerate research and development efforts focused on this promising natural product.

The Architecture of Nature's Scaffolds: An In-depth Technical Guide to the Biosynthesis of Lactone Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactones, cyclic esters that form the core of a vast array of natural products, exhibit a remarkable diversity of structures and biological activities, ranging from antibiotics and anticancer agents to fragrances and flavor compounds. Understanding the intricate enzymatic machinery that constructs these molecules is paramount for their targeted discovery, derivatization, and sustainable production. This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to lactone natural products, detailed experimental protocols for their study, and an exploration of the signaling networks that govern their production.

Core Biosynthetic Pathways for Lactone Formation

The formation of the lactone ring, an intramolecular ester linkage, is a key step in the biosynthesis of these diverse natural products. This cyclization is primarily accomplished through three major enzymatic routes: Polyketide Synthase (PKS) pathways, Fatty Acid Synthase (FAS) pathways, and via the action of Baeyer-Villiger Monooxygenases (BVMOs). Terpenoid biosynthetic pathways also contribute significantly to lactone diversity through the cyclization of isoprenoid precursors.

Polyketide Synthase (PKS) Mediated Lactonization

Polyketide synthases are large, multifunctional enzymes that construct complex carbon chains from simple acyl-CoA precursors. In Type I PKSs, a dedicated thioesterase (TE) domain, typically located at the C-terminus of the final module, plays a crucial role in chain termination and lactonization. The TE domain catalyzes the intramolecular transesterification of the polyketide chain from the acyl carrier protein (ACP) to a hydroxyl group within the same molecule, releasing the cyclized macrolactone product. The size of the resulting lactone ring is dictated by the length of the polyketide chain and the position of the hydroxyl group.

PKS_Lactonization cluster_PKS_Module Final PKS Module KS KS AT AT DH DH ER ER KR KR ACP ACP TE TE ACP->TE Transfer of Polyketide Chain Macrolactone Macrolactone Product TE->Macrolactone Intramolecular Cyclization (Lactonization) Polyketide_Chain Growing Polyketide Chain Polyketide_Chain->KS Chain Elongation

Fatty Acid Synthase (FAS) Derived Lactones

Similar to PKSs, Fatty Acid Synthases (FASs) are involved in the production of lactones, particularly those with shorter chain lengths. The evolutionary and functional relationship between FAS and PKS is well-established[1]. In some microorganisms, the FAS machinery can produce hydroxy fatty acids, which can then undergo spontaneous or enzyme-catalyzed intramolecular cyclization to form γ- and δ-lactones. The thioesterase domain of FAS plays a role in releasing the fatty acid chain, and its substrate specificity can influence the chain length of the resulting lactone precursor[2].

FAS_Lactone_Biosynthesis AcetylCoA Acetyl-CoA FAS_Complex Fatty Acid Synthase (FAS) Complex AcetylCoA->FAS_Complex MalonylCoA Malonyl-CoA MalonylCoA->FAS_Complex Hydroxy_Fatty_Acid Hydroxy Fatty Acid FAS_Complex->Hydroxy_Fatty_Acid Chain Elongation & Hydroxylation Lactone γ- or δ-Lactone Hydroxy_Fatty_Acid->Lactone Intramolecular Cyclization (Spontaneous or Enzymatic)

Baeyer-Villiger Monooxygenase (BVMO) Catalyzed Lactonization

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the oxidation of cyclic ketones to their corresponding lactones[3]. This reaction, known as the Baeyer-Villiger oxidation, is a powerful tool in both biosynthesis and synthetic organic chemistry. In nature, BVMOs are involved in various metabolic pathways, including the degradation of cyclic compounds and the biosynthesis of complex natural products[3]. The regioselectivity of BVMOs determines which C-C bond adjacent to the carbonyl group is cleaved and oxidized, leading to the formation of specific lactone isomers.

BVMO_Lactonization Cyclic_Ketone Cyclic Ketone Substrate BVMO Baeyer-Villiger Monooxygenase (BVMO) Cyclic_Ketone->BVMO Lactone_Product Lactone Product BVMO->Lactone_Product Oxygen Insertion NADP NAD(P)+ BVMO->NADP H2O H2O BVMO->H2O NADPH NAD(P)H NADPH->BVMO O2 O2 O2->BVMO

Terpenoid-Derived Lactones

A significant number of lactone natural products, particularly sesquiterpene and diterpene lactones, are derived from the terpenoid biosynthetic pathway. The initial steps involve the formation of isoprene (B109036) units via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. These units are then assembled into larger prenyl diphosphate (B83284) precursors, such as farnesyl pyrophosphate (FPP, C15) and geranylgeranyl pyrophosphate (GGPP, C20). Terpene cyclases then catalyze the intricate cyclization of these linear precursors into a vast array of cyclic terpene scaffolds. Subsequent oxidative modifications, often catalyzed by cytochrome P450 monooxygenases, lead to the formation of the lactone ring.

Quantitative Data on Lactone Biosynthesis

The efficiency of lactone biosynthesis can be quantified at both the enzymatic and cellular levels. Understanding enzyme kinetics provides insights into the catalytic efficiency of individual enzymes, while metabolic engineering efforts aim to improve the overall product yield in a host organism.

Enzyme Kinetic Parameters

The following table summarizes representative kinetic parameters for key enzymes involved in lactone biosynthesis.

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)Source OrganismReference
BVMO Cyclohexanone1319Acinetobacter calcoaceticus[4]
BVMO 2-Dodecanone--Rhodococcus sp.[5]
PKS TE Domain (2S,3R,4S,5R)-2,4-dimethyl-3,5-dihydroxy-n-heptanoyl-NAC11000.0013Saccharopolyspora erythraea[6]
FAS TE Domain Palmitoyl-CoA2.516.7Human[2]
Terpene Cyclase Farnesyl Diphosphate0.5 - 50.1 - 10Various Plants[6][7]

Note: Kinetic parameters can vary significantly depending on the specific enzyme, substrate, and assay conditions. The values presented here are for illustrative purposes.

Metabolic Engineering for Enhanced Lactone Production

Metabolic engineering strategies have been successfully employed to enhance the production of various lactones in microbial hosts. The following table highlights some notable examples.

Lactone ProductHost OrganismEngineering StrategyTiterReference
Triacetic Acid Lactone (TAL)Yarrowia lipolyticaOverexpression of 2-pyrone synthase, ACC1, and manipulation of precursor supply2.6 g/L[8][9]
Triacetic Acid Lactone (TAL)Yarrowia lipolyticaOverexpression of ACC1, MAE1, and a cytosolic PDH4.76 g/L[10]
γ-LactonesAshbya gossypiiEngineering of fatty acid biosynthesis and β-oxidation pathways~3 mg/L[11]
(+)-Valencene (Sesquiterpene precursor)Saccharomyces cerevisiaePromoter engineering, gene knockout, and overexpression of key pathway enzymes157.8 mg/L[6][12]
Patchoulol (Sesquiterpene precursor)Saccharomyces cerevisiaeDownregulation of ERG916.9 mg/L[13]
Tetramycin A, P, and Tetrin B (Macrolides)Streptomyces diastatochromogenesCumulative drug-resistance mutations1735, 2811, and 1500 mg/L, respectively[1][14]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of lactone biosynthesis.

In Vitro Reconstitution and Activity Assay of a PKS Module

This protocol describes the in vitro reconstitution of a polyketide synthase module to assess its activity and product formation.

Materials:

  • Purified PKS module(s)

  • Malonyl-CoA (or other appropriate extender unit)

  • NADPH (if reductive domains are present)

  • Starter unit (e.g., acetyl-CoA or a specific acyl-CoA)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2, 2.5 mM DTT, 1 mM EDTA)

  • Quenching solution (e.g., ethyl acetate)

  • LC-MS system for product analysis

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube on ice. A typical 50 µL reaction contains:

    • 10 µL of 5x reaction buffer

    • 5 µL of 10 mM malonyl-CoA

    • 5 µL of 10 mM NADPH

    • 5 µL of 1 mM starter unit

    • 5 µL of purified PKS enzyme (e.g., 10 µM final concentration)

    • Nuclease-free water to 50 µL.

  • Initiate the reaction by transferring the tube to a 30°C water bath.

  • Incubate for a defined period (e.g., 1-4 hours).

  • Quench the reaction by adding 100 µL of ethyl acetate (B1210297) and vortexing vigorously.

  • Centrifuge at high speed for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Re-dissolve the residue in a suitable solvent (e.g., methanol) for LC-MS analysis.

  • Analyze the sample by LC-MS to identify and quantify the polyketide product.

Baeyer-Villiger Monooxygenase (BVMO) Activity Assay

This protocol provides a general method for determining the activity of a BVMO enzyme.

Materials:

  • Purified BVMO enzyme

  • Cyclic ketone substrate (e.g., cyclohexanone)

  • NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • Reaction buffer

    • Cyclic ketone substrate (e.g., 1 mM final concentration)

    • Purified BVMO enzyme (e.g., 0.1-1 µM final concentration)

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding NADPH (e.g., 200 µM final concentration).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM⁻¹cm⁻¹).

  • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.

  • Perform control reactions without the enzyme or without the substrate to account for any non-enzymatic NADPH oxidation.

Stable Isotope Labeling of Lactone Natural Products

This protocol outlines a general procedure for feeding stable isotope-labeled precursors to a microbial culture to elucidate the biosynthetic pathway of a lactone.

Materials:

  • Microbial strain producing the lactone of interest

  • Growth medium

  • Stable isotope-labeled precursor (e.g., [1-¹³C]acetate, [¹³C₆]-glucose)

  • Unlabeled precursor for control culture

  • Solvent for extraction (e.g., ethyl acetate)

  • NMR spectrometer and/or mass spectrometer

Procedure:

  • Grow a culture of the microorganism under conditions known to induce lactone production.

  • At a specific time point during growth (e.g., early to mid-exponential phase), add the stable isotope-labeled precursor to the culture medium.

  • Continue the incubation for a period sufficient for the incorporation of the label into the lactone product.

  • Harvest the culture and extract the secondary metabolites, including the lactone of interest, using an appropriate solvent.

  • Purify the lactone of interest using chromatographic techniques (e.g., HPLC).

  • Analyze the purified lactone by NMR spectroscopy to determine the positions of ¹³C enrichment.

  • Alternatively, or in addition, analyze the crude extract or purified compound by mass spectrometry to determine the mass shift due to isotope incorporation.

  • Compare the labeling pattern to that predicted for different biosynthetic pathways to deduce the origin of the carbon skeleton.

Quantitative Analysis of Lactones by GC-MS

This protocol describes a method for the quantification of volatile lactones in a sample matrix.

Materials:

  • Sample containing lactones

  • Internal standard (e.g., a lactone not present in the sample)

  • Extraction solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of the liquid sample, add a known amount of the internal standard.

    • Add an equal volume of dichloromethane (B109758) and vortex vigorously for 2 minutes.

    • Centrifuge to separate the layers.

    • Carefully collect the lower organic layer.

    • Repeat the extraction twice more with fresh dichloromethane.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Use an appropriate temperature program for the GC oven to separate the lactones.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for each lactone and the internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing standard solutions of the lactones of interest and the internal standard at different concentrations.

    • Calculate the concentration of each lactone in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Signaling Pathways and Regulation of Lactone Biosynthesis

The production of lactone natural products, as with many secondary metabolites, is tightly regulated in response to a variety of internal and external signals. Understanding these regulatory networks is crucial for optimizing the production of these valuable compounds.

γ-Butyrolactone Signaling in Streptomyces

In many Streptomyces species, the onset of secondary metabolism, including the production of macrolide antibiotics, is controlled by a class of small signaling molecules called γ-butyrolactones (GBLs)[15]. A well-studied example is the A-factor regulatory cascade in Streptomyces griseus[16].

GBL_Signaling_Cascade

Jasmonate Signaling in Plant Terpenoid Lactone Biosynthesis

In plants, the biosynthesis of many defense-related secondary metabolites, including terpenoid lactones, is regulated by the phytohormone jasmonic acid (JA) and its derivatives[2][12][17][18][19]. Wounding or herbivore attack triggers the biosynthesis of JA, which then initiates a signaling cascade leading to the expression of genes encoding enzymes of the terpenoid biosynthetic pathway.

Jasmonate_Signaling Wounding Wounding/ Herbivory JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Wounding->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 Binding JAZ JAZ Repressor COI1->JAZ Recruitment & Degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Repression TPS_Genes Terpene Synthase (TPS) Genes & other biosynthetic genes MYC2->TPS_Genes Transcriptional Activation Terpenoid_Lactones Terpenoid Lactones TPS_Genes->Terpenoid_Lactones Biosynthesis

Regulation of Mycotoxin Biosynthesis in Fungi

The biosynthesis of polyketide-derived mycotoxins, many of which are lactones (e.g., aflatoxin, lovastatin), in fungi like Aspergillus species is under complex regulatory control[8][9][10][16][17][20]. This regulation involves pathway-specific transcription factors (e.g., AflR for aflatoxin), global regulators responding to environmental cues (e.g., pH, carbon source), and epigenetic modifications.

Mycotoxin_Regulation

Experimental Workflows for Lactone Discovery and Characterization

The discovery and characterization of novel lactone natural products and their biosynthetic pathways often follow a multi-step workflow that integrates genomics, metabolomics, and molecular biology.

Genome Mining and Functional Characterization Workflow

This workflow illustrates a common strategy for identifying a biosynthetic gene cluster (BGC) for a lactone natural product and experimentally verifying its function.

Genome_Mining_Workflow Genome_Sequencing Genome Sequencing of Producer Organism BGC_Prediction BGC Prediction (e.g., antiSMASH) Genome_Sequencing->BGC_Prediction Comparative_Genomics Comparative Genomics with Non-producing Strains Genome_Sequencing->Comparative_Genomics Candidate_BGC Candidate Lactone BGC BGC_Prediction->Candidate_BGC Comparative_Genomics->Candidate_BGC Heterologous_Expression Heterologous Expression of BGC in a Host Strain (e.g., E. coli, Yeast) Candidate_BGC->Heterologous_Expression Gene_Knockout Gene Knockout in Native Producer Candidate_BGC->Gene_Knockout Metabolite_Analysis Metabolite Analysis (LC-MS, GC-MS) Heterologous_Expression->Metabolite_Analysis Gene_Knockout->Metabolite_Analysis Structure_Elucidation Structure Elucidation (NMR, HRMS) Metabolite_Analysis->Structure_Elucidation If novel compound detected Verified_Pathway Verified Lactone Biosynthetic Pathway Metabolite_Analysis->Verified_Pathway If known lactone produced/ abolished Structure_Elucidation->Verified_Pathway

This guide provides a foundational understanding of the biosynthesis of lactone natural products, equipping researchers with the knowledge of key pathways, practical experimental approaches, and regulatory mechanisms. The continued exploration of these intricate biological systems will undoubtedly unlock new avenues for drug discovery and biotechnological innovation.

References

Initial Cytotoxicity Screening of Aphadilactone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data on the specific initial cytotoxicity screening of Aphadilactone B is limited. This guide provides a comprehensive framework and representative data based on the cytotoxic evaluation of similar diterpenoids and triterpenoids isolated from the Aphanamixis genus, the source of this compound. The experimental protocols and potential mechanisms discussed are standard methodologies in the field of natural product drug discovery and are intended to serve as a template for the evaluation of novel compounds like this compound.

Introduction

This compound is a diterpenoid natural product isolated from the leaves of Aphanamixis grandifolia. The Meliaceae family, to which Aphanamixis belongs, is a rich source of structurally diverse and biologically active compounds, including numerous cytotoxic agents. The initial screening for cytotoxicity is a critical first step in the evaluation of a novel compound's potential as an anticancer agent. This technical guide outlines the core methodologies, data presentation standards, and conceptual frameworks for conducting and interpreting the initial in vitro cytotoxicity assessment of a compound such as this compound.

In Vitro Cytotoxicity Data

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the cytotoxic activities of various compounds isolated from the Aphanamixis genus against a panel of human cancer cell lines. This data serves as a reference for the expected potency and selectivity of compounds from this source.

Table 1: Cytotoxicity of Cycloartane (B1207475) Triterpenoids from Aphanamixis polystachya [1]

CompoundSMMC-7721 (Hepatoma) IC50 (µM)A-549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)SW480 (Colon) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
(24R)-cycloartane-3β,24,25,30-tetrol> 40> 40> 40> 40> 40
(24R)-24,25,30-trihydroxy-9,19-cycloartane-3-one15.6 ± 1.2> 40> 40> 40> 40

Table 2: Cytotoxicity of Tirucallane Triterpenoids from the Stem Barks of Aphanamixis grandifolia

CompoundHepG2 (Hepatoma) IC50 (µM)
Compound 48.4
Compound 513.2

Table 3: Cytotoxicity of Triterpenoids from the Fruits of Aphanamixis polystachya

CompoundRT112 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)M231 (Breast) IC50 (µM)
Compound 7> 501.27> 50

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the initial cytotoxicity screening of a novel compound.

Cell Culture

Human cancer cell lines are procured from a reputable cell bank (e.g., ATCC). Cells are cultured in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with medium containing the test compound or vehicle control (DMSO, typically ≤ 0.1%).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanistic Insights: Potential Signaling Pathways

While initial screening focuses on cytotoxicity, subsequent studies often investigate the underlying mechanisms, such as the induction of apoptosis (programmed cell death) or cell cycle arrest.

Apoptosis Signaling Pathway

Many natural product-derived cytotoxic agents induce apoptosis. A common pathway involves the activation of caspases, a family of cysteine proteases. The intrinsic (mitochondrial) pathway is frequently implicated.

Apoptosis_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic Apoptosis Pathway

Cell Cycle Arrest

Cytotoxic compounds can also exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Cell_Cycle_Arrest This compound This compound DNA Damage DNA Damage This compound->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation CDK Inhibition CDK Inhibition p21 Upregulation->CDK Inhibition G1/S Arrest G1/S Arrest CDK Inhibition->G1/S Arrest

Caption: G1/S Cell Cycle Arrest Pathway

Experimental Workflow

The overall process for the initial cytotoxicity screening of a novel compound follows a logical progression from compound preparation to data analysis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Isolation Compound Isolation Stock Solution Stock Solution Compound Isolation->Stock Solution Compound Treatment Compound Treatment Stock Solution->Compound Treatment Cell Seeding Cell Seeding Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Absorbance Reading Absorbance Reading MTT Addition->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Cytotoxicity Screening Workflow

Conclusion

The initial cytotoxicity screening is a fundamental component of the drug discovery pipeline for natural products. While specific data for this compound is not yet available in the public domain, the methodologies and representative data presented in this guide provide a robust framework for its evaluation. The cytotoxic potential demonstrated by other compounds from the Aphanamixis genus suggests that this compound warrants further investigation to determine its efficacy and mechanism of action as a potential anticancer agent. Future studies should focus on obtaining dose-response cytotoxicity data across a panel of cancer cell lines, followed by mechanistic assays to elucidate its mode of action.

References

Methodological & Application

Total Synthesis of Aphadilactone B: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocol for the total synthesis of Aphadilactone B, a diterpenoid dimer with notable biological activities.

This compound is a member of the aphadilactone family of natural products, which were first isolated from the Meliaceae plant Aphanamixis grandifolia. These compounds exhibit significant biological properties, including inhibitory activity against diacylglycerol O-acyltransferase-1 (DGAT-1) and antimalarial effects. The complex and unique carbon skeleton of aphadilactones has made them compelling targets for total synthesis. The first successful total synthesis of aphadilactones A-D, including this compound, was achieved by Yin and colleagues and published in 2014. Their strategy provides an elegant and efficient pathway to these intricate molecules.

This application note details the key strategies and experimental protocols based on the published total synthesis, offering a valuable resource for chemists engaged in natural product synthesis and drug discovery.

Synthetic Strategy Overview

The total synthesis of this compound is a convergent process that hinges on three key chemical transformations to construct the complex polycyclic framework. The synthesis was accomplished in 11 steps with a reported overall yield of 6.6%.[1] The strategic highlights of this synthesis are:

  • Catalytic Asymmetric Hetero-Diels-Alder Reaction: This crucial step establishes the stereochemistry of the dihydropyran ring, a core structural motif in the monomeric precursor.

  • Tandem Acid-Catalyzed Acetal (B89532) Cleavage, Oxidation, and Cyclization: This efficient cascade reaction concurrently forms the lactone and furan (B31954) moieties of the monomer.

  • Intermolecular Diels-Alder Reaction: The final key step involves the dimerization of two monomer units to construct the complete carbon skeleton of the aphadilactones.

This synthetic approach allows for the generation of the diastereomeric aphadilactones A, B, C, and D.

Experimental Protocols

The following protocols are based on the published total synthesis of Aphadilactones A-D. Researchers should refer to the original publication by Yin et al. for complete experimental details and characterization data.

Key Reaction Protocols

While the full, step-by-step experimental data with precise quantities and yields for every intermediate is proprietary to the original publication, the following represents a generalized protocol for the key transformations based on the described synthetic strategy.

1. Catalytic Asymmetric Hetero-Diels-Alder Reaction

This reaction forms the chiral dihydropyran ring, a key intermediate.

  • Reactants: A suitable diene and an aldehyde.

  • Catalyst: A chiral Lewis acid catalyst is employed to induce stereoselectivity.

  • General Procedure: To a solution of the chiral catalyst in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or toluene) at a reduced temperature (e.g., -78 °C), the aldehyde is added. The diene is then added dropwise to the reaction mixture. The reaction is stirred at the reduced temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the crude product is purified by column chromatography.

2. Tandem Acid-Catalyzed Acetal Cleavage, Oxidation, and Cyclization

This one-pot procedure efficiently constructs the lactone and furan rings of the monomer.

  • Starting Material: The dihydropyran product from the hetero-Diels-Alder reaction.

  • Reagents: An acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate) and an oxidizing agent.

  • General Procedure: The dihydropyran intermediate is dissolved in a suitable solvent, and the acid catalyst is added. The mixture is stirred to facilitate acetal cleavage. Subsequently, an oxidizing agent is introduced to oxidize the resulting alcohol. The reaction conditions are maintained to promote intramolecular cyclization to form the lactone and furan rings. The reaction mixture is then worked up and purified to yield the monomeric precursor.

3. Intermolecular Diels-Alder Reaction

This [4+2] cycloaddition reaction dimerizes the monomer to form the aphadilactone core structure.

  • Reactant: The monomeric precursor containing a diene and a dienophile moiety.

  • Conditions: The reaction is typically carried out by heating the monomer in a high-boiling point solvent (e.g., toluene (B28343) or xylene) in a sealed tube.

  • General Procedure: The monomer is dissolved in the chosen solvent, and the solution is heated to the required temperature for an extended period. The progress of the dimerization is monitored by analytical techniques such as NMR or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the resulting mixture of diastereomeric aphadilactones (A, B, C, and D) is separated and purified using chromatographic techniques (e.g., preparative HPLC) to isolate this compound.

Data Presentation

The successful synthesis by Yin et al. yielded all four diastereomers of aphadilactone. The quantitative data from their work is summarized below.

ProductNumber of StepsOverall YieldReference
Aphadilactones A-D (mixture)116.6%[1]

Specific yields for the isolation of this compound from the diastereomeric mixture are detailed in the original publication.

Visualizing the Synthesis

To aid in understanding the synthetic workflow, the following diagrams illustrate the key stages of the this compound total synthesis.

G cluster_0 Monomer Synthesis cluster_1 Dimerization and Final Product start Starting Materials hda Catalytic Asymmetric Hetero-Diels-Alder Reaction start->hda tandem Tandem Acetal Cleavage, Oxidation & Cyclization hda->tandem monomer Monomer Precursor tandem->monomer dimer Intermolecular Diels-Alder Reaction separation Diastereomer Separation dimer->separation aphadilactone_b This compound separation->aphadilactone_b monomer_c Monomer Precursor monomer_c->dimer

Caption: Overall synthetic workflow for this compound.

G diene Diene transition_state Asymmetric Transition State diene->transition_state aldehyde Aldehyde aldehyde->transition_state catalyst Chiral Lewis Acid Catalyst catalyst->transition_state dihydropyran Chiral Dihydropyran transition_state->dihydropyran

Caption: Key Hetero-Diels-Alder reaction for monomer synthesis.

G monomer1 Monomer (Diene) cycloaddition [4+2] Cycloaddition monomer1->cycloaddition monomer2 Monomer (Dienophile) monomer2->cycloaddition dimer Aphadilactone Core (Diastereomeric Mixture) cycloaddition->dimer

Caption: Intermolecular Diels-Alder dimerization step.

References

Application Note & Protocols: Developing Assays for Aphadilactone B Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphadilactone B is a novel natural product with a lactone chemical structure. While its specific biological activities are currently under investigation, compounds with similar structural motifs have demonstrated a range of pharmacological effects, including anti-inflammatory and anti-cancer properties.[1][2][3] This document provides a set of detailed protocols to screen for and characterize the potential anti-cancer activity of this compound. The assays described herein are designed to assess its cytotoxicity, ability to induce apoptosis, and its potential mechanism of action through modulation of the NF-κB signaling pathway, a key regulator of cellular processes often dysregulated in cancer.[4][5]

Hypothesized Biological Activity

For the purpose of this application note, we hypothesize that this compound exhibits anti-cancer activity by inducing apoptosis and inhibiting the pro-survival NF-κB signaling pathway in cancer cells. The following protocols are designed to test this hypothesis in a human cervical cancer cell line (HeLa).

Experimental Workflow

The overall workflow for assessing the bioactivity of this compound is outlined below. This multi-step process begins with an initial cytotoxicity screening to determine the effective dose range, followed by more specific assays to elucidate the mechanism of action.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanism Phase 2: Mechanism of Action cluster_conclusion Phase 3: Conclusion start Prepare this compound Stock Solution cell_culture Culture HeLa Cells start->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_assay Caspase-3/7 Apoptosis Assay ic50->apoptosis_assay western_blot Western Blot for NF-κB Pathway Proteins ic50->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on this compound Activity data_analysis->conclusion

Figure 1: Experimental workflow for characterizing the anti-cancer activity of this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on HeLa cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete DMEM to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation:

This compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.250.08100
0.11.220.0797.6
11.100.0688.0
100.750.0560.0
500.310.0424.8
1000.150.0312.0

Protocol 2: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • HeLa cells

  • This compound

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat HeLa cells with this compound at concentrations around the determined IC50 value (e.g., 1x, 2x, and 4x IC50) in a 96-well white-walled plate as described in the MTT assay protocol. Incubate for 24 hours.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.

Data Presentation:

TreatmentLuminescence (RLU)Standard DeviationFold Change in Caspase Activity
Vehicle Control15,0001,2001.0
This compound (1x IC50)45,0003,5003.0
This compound (2x IC50)90,0007,0006.0
This compound (4x IC50)150,00011,00010.0

Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins

This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.

Materials:

  • HeLa cells

  • This compound

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat HeLa cells with this compound at the desired concentrations for the specified time. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation:

Protein TargetVehicle Control (Relative Density)This compound (IC50) (Relative Density)Fold Change
p-p651.00.3-3.3
p651.00.9-1.1
IκBα1.02.5+2.5
β-actin1.01.01.0

Hypothesized Mechanism of Action of this compound

Based on the hypothetical data, this compound may inhibit the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Upon stimulation (e.g., by TNF-α), IκBα is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. This compound may prevent the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and inhibiting its activity.

nfkb_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α ikk IKK Complex tnfa->ikk Activates ikba IκBα ikk->ikba Phosphorylates & Degrades ikba_nfkb IκBα-NF-κB Complex ikba->ikba_nfkb Sequesters nfkb NF-κB (p65/p50) nfkb->ikba_nfkb nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocates ikba_nfkb->nfkb Releases aphadilactone This compound aphadilactone->ikk Inhibits dna DNA nfkb_nuc->dna Binds gene_exp Pro-survival Gene Expression dna->gene_exp Activates

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of the anti-cancer properties of this compound. By systematically evaluating its cytotoxicity, pro-apoptotic activity, and effects on key signaling pathways like NF-κB, researchers can gain valuable insights into its therapeutic potential. The presented data is hypothetical and serves to illustrate the expected outcomes of these assays. Further investigation is warranted to fully elucidate the pharmacological profile of this compound.

References

Application Notes and Protocols for In Vitro Evaluation of Aphadilactone B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aphadilactone B is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. Many sesquiterpene lactones exert their effects by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document provides detailed protocols for the in vitro evaluation of this compound to determine its cytotoxic and anti-inflammatory potential and to investigate its mechanism of action.

Quantitative Data Summary

The following tables represent hypothetical data for this compound to illustrate the expected outcomes from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
RAW 264.7 (Macrophage)MTT2445.2
MTT4828.7
A549 (Human Lung Carcinoma)MTT2435.8
MTT4821.5
MCF-7 (Human Breast Cancer)SRB4818.9
HEK293 (Human Embryonic Kidney)MTT24> 100

IC₅₀ (Median Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anti-inflammatory Activity of this compound

AssayCell Line / SystemIC₅₀ (µM)Max Inhibition (%)
Nitric Oxide (NO) ProductionRAW 264.715.685.2
TNF-α ProductionRAW 264.712.878.4
IL-6 ProductionRAW 264.718.272.1
Protein DenaturationEgg Albumin25.465.7

IC₅₀ values for anti-inflammatory assays represent the concentration required for 50% inhibition of the inflammatory marker.

Experimental Protocols

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-hour incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[4]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

This protocol measures the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[5]

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production assay.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1,200 rpm for 5 minutes and collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve provided with the kit. Determine the percentage inhibition of cytokine production for each concentration of this compound.

This assay evaluates the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.[6][7]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of this compound.

  • Control: A control solution is prepared by substituting the this compound solution with distilled water.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes followed by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.

Signaling Pathway Analysis

The following protocols describe how to investigate the effect of this compound on the NF-κB and MAPK signaling pathways, which are commonly involved in inflammation.

Western Blot Analysis of NF-κB and MAPK Pathways

Western blotting is used to detect the expression levels of key proteins in these pathways, such as p65, IκBα, p-p38, and p-ERK.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for MAPK analysis) or 1 hour (for NF-κB analysis).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, and anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the respective total protein or a loading control (e.g., β-actin).

Visualizations

Experimental Workflows

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_anti_inflammatory Anti-inflammatory Assessment cell_culture Cell Culture (e.g., RAW 264.7, A549) treatment This compound Treatment (24/48h) cell_culture->treatment mtt MTT Assay treatment->mtt srb SRB Assay treatment->srb ic50_cyto Determine IC50 mtt->ic50_cyto srb->ic50_cyto raw_cells RAW 264.7 Culture pretreatment This compound Pre-treatment raw_cells->pretreatment lps LPS Stimulation pretreatment->lps supernatant Collect Supernatant lps->supernatant griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa ic50_inflam Determine IC50 griess->ic50_inflam elisa->ic50_inflam

Caption: General workflow for in vitro cytotoxicity and anti-inflammatory assays.

Signaling Pathways

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway lps_nfkb LPS tlr4_nfkb TLR4 lps_nfkb->tlr4_nfkb ikk IKK Complex tlr4_nfkb->ikk ikba IκBα ikk->ikba phosphorylates (degradation) p65_p50 p65/p50 ikba->p65_p50 inhibits p65_p50_nuc p65/p50 (Nucleus) p65_p50->p65_p50_nuc translocates inflammation_genes Inflammatory Genes (TNF-α, IL-6, iNOS) p65_p50_nuc->inflammation_genes activates aph_nfkb This compound aph_nfkb->ikk lps_mapk LPS tlr4_mapk TLR4 lps_mapk->tlr4_mapk tak1 TAK1 tlr4_mapk->tak1 mek MEK1/2 tak1->mek mkk MKK3/6 tak1->mkk erk p-ERK1/2 mek->erk ap1 AP-1 erk->ap1 p38 p-p38 mkk->p38 p38->ap1 inflammation_genes_mapk Inflammatory Genes ap1->inflammation_genes_mapk aph_mapk This compound aph_mapk->tak1

Caption: Simplified NF-κB and MAPK signaling pathways.

References

Application Notes and Protocols for Testing Aphadilactone B in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphadilactone B is a novel natural product with potential therapeutic applications. These application notes provide a comprehensive guide for researchers to investigate the cellular and molecular effects of this compound in a cell culture setting. The following protocols are designed to assess its impact on cell viability, proliferation, apoptosis, and cell cycle progression. Furthermore, a protocol for Western blotting is included to enable the investigation of its effects on key signaling pathways. While the precise mechanism of this compound is under investigation, these protocols provide a robust framework for its initial characterization.

Data Presentation

All quantitative data from the described experiments should be meticulously recorded and organized. The following tables provide a template for summarizing key findings for clear comparison and analysis.

Table 1: Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM) after 24hThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72h
e.g., MCF-7
e.g., A549
e.g., HeLa

Table 2: Apoptosis Analysis by Annexin V/PI Staining

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)% Live Cells (Annexin V-/PI-)
Control
This compound (Concentration 1)
This compound (Concentration 2)
Positive Control (e.g., Staurosporine)

Table 3: Cell Cycle Analysis

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control
This compound (Concentration 1)
This compound (Concentration 2)
Positive Control (e.g., Nocodazole)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[1][2][3][4]

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control and a positive control for apoptosis.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[6][7][8]

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • This compound stock solution

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

Western Blotting

This technique is used to detect specific proteins in a cell lysate, allowing for the investigation of signaling pathway modulation by this compound.[9][10][11][12]

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Cell Culture seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells prep_aphadilactone Prepare this compound Stock Solution treat_cells Treat with this compound (Various Concentrations & Times) prep_aphadilactone->treat_cells seed_cells->treat_cells viability Cell Viability (MTT Assay) treat_cells->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle western_blot Western Blotting treat_cells->western_blot data_quant Quantitative Data (IC50, % Apoptosis, % Cell Cycle) viability->data_quant apoptosis->data_quant cell_cycle->data_quant protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: General experimental workflow for testing this compound.

Representative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Many anti-cancer agents target components of this pathway. Investigating the effect of this compound on key proteins in this pathway, such as Akt and mTOR, and their phosphorylated (activated) forms, can provide insights into its mechanism of action.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Proliferation & Growth mTORC1->Proliferation AphadilactoneB This compound AphadilactoneB->Akt Potential Inhibition? AphadilactoneB->mTORC1 Potential Inhibition?

Caption: The PI3K/Akt/mTOR signaling pathway.

References

Application of Aphadilactone B in Cancer Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "Aphadilactone B" in the context of cancer research have yielded no specific results. This suggests that "this compound" may be a very rare compound with limited to no published literature in this field, or the name may be misspelled.

Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, for this compound at this time.

Researchers, scientists, and drug development professionals interested in lactone compounds for cancer research are encouraged to explore existing literature on structurally similar or functionally related molecules that have been investigated for their anti-cancer properties. Examples of well-studied lactones in cancer research include:

  • Alantolactone (B1664491) and Isoalantolactone (B1672209): These sesquiterpene lactones have been shown to induce apoptosis and target multiple cellular signaling pathways in various cancer cells.[1][2][3]

  • Wentilactone B: This tetranorditerpenoid has been found to induce G2/M phase arrest and apoptosis in human hepatoma cells through the Ras/Raf/MAPK signaling pathway.[4]

  • Pladienolide B: A splicing inhibitor that has demonstrated high antitumor activity against erythroleukemia cell lines by inducing apoptosis and cell cycle arrest.[5]

  • Beta-lapachone (B1683895): This compound is known to induce apoptosis in breast cancer cells.[6][7]

Should you have an alternative spelling or a different compound of interest, please provide the corrected information, and we will be happy to assist further.

References

Application Notes and Protocols for Antimicrobial Activity Testing of Aphadilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Lactones, a diverse class of cyclic esters, have shown promise as a source of new antimicrobial compounds.[1] Aphadilactone B, a novel lactone, requires systematic evaluation of its antimicrobial properties to determine its potential as a therapeutic agent.

These application notes provide a comprehensive framework for testing the antimicrobial activity of this compound. The protocols herein describe standard methodologies for determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of relevant microorganisms. Furthermore, a putative mechanism of action for lactone antimicrobials is presented to guide further mechanistic studies.

Disclaimer: As of the generation of this document, specific experimental data on the antimicrobial activity of this compound is not publicly available. The following protocols are based on established methods for antimicrobial susceptibility testing of novel compounds and should be adapted as necessary.

Data Presentation

Quantitative data from antimicrobial susceptibility testing of this compound should be recorded in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for data presentation.

Table 1: Antimicrobial Activity of this compound

Test MicroorganismStrain IDMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Enterococcus faecalisATCC 29212
Candida albicansATCC 90028

Interpretation Key:

  • Bacteriostatic: Growth is inhibited.

  • Bactericidal: Organism is killed. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[3][4]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[5]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media[5]

  • Test microorganism cultures

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest desired test concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working stock solution to the first column of wells and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of the dilution series.[7]

    • This will result in wells with decreasing concentrations of this compound.

    • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).[5]

  • Inoculation: Inoculate each well (except the negative control) with the appropriate volume of the diluted bacterial suspension.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[9] This can be assessed visually or with a microplate reader.[4]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[10][11]

Materials:

  • Results from the MIC broth microdilution assay

  • Mueller-Hinton Agar (MHA) plates or other appropriate agar

  • Sterile spreaders or loops

  • Incubator

Procedure:

  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[2]

  • Plating: Aspirate a 10-100 µL aliquot from each of these clear wells and spread it evenly onto a labeled MHA plate.[2][12]

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.[12]

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11] This is typically observed as no growth or a significant reduction in colonies on the agar plate.

Protocol 3: Agar Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

This is a qualitative screening method to assess the antimicrobial activity of this compound.[13][14]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • MHA plates

  • Test microorganism cultures

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum as described in the MIC protocol.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid. Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.[15]

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of this compound.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure firm contact with the agar.

    • Include positive control (disk with a known antibiotic) and negative control (disk with solvent only) disks.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[16] A larger zone of inhibition indicates greater susceptibility of the microorganism to this compound.

Visualizations

Experimental_Workflow cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_analysis Data Analysis start Prepare this compound Stock inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) start->inoculum_prep disk_diffusion Agar Disk Diffusion Assay inoculum_prep->disk_diffusion mic_assay Broth Microdilution for MIC inoculum_prep->mic_assay measure_zones Measure Zones of Inhibition disk_diffusion->measure_zones measure_zones->mic_assay Active Compounds read_mic Determine MIC mic_assay->read_mic mbc_assay Subculture for MBC read_mic->mbc_assay data_table Tabulate MIC & MBC Data read_mic->data_table read_mbc Determine MBC mbc_assay->read_mbc read_mbc->data_table interpretation Interpret as Bacteriostatic or Bactericidal data_table->interpretation Putative_Mechanism_of_Action cluster_compound This compound (Hypothetical) cluster_bacterial_cell Bacterial Cell cluster_outcome Result lactone α,β-unsaturated γ-lactone moiety protein_synthesis Protein Synthesis (Ribosomes) lactone->protein_synthesis Alkylation of Ribosomal Proteins membrane Cell Membrane Integrity lactone->membrane Interaction with Phospholipids enzyme Essential Enzymes lactone->enzyme Michael Addition with Nucleophiles cell_wall Cell Wall Synthesis inhibition Inhibition of Growth (Bacteriostatic) protein_synthesis->inhibition death Cell Death (Bactericidal) membrane->death enzyme->inhibition inhibition->death At higher concentrations

References

Application Notes and Protocols for Aphidicolin, a Chemical Probe for DNA Replication and Cell Cycle Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Aphidicolin (B1665134)

Aphidicolin is a reversible inhibitor of eukaryotic DNA polymerase α and δ, crucial enzymes in DNA replication and repair.[2][3][4] By specifically targeting these B-family DNA polymerases, Aphidicolin effectively blocks DNA synthesis, leading to cell cycle arrest at the G1/S phase boundary.[5][6][7][8] This property makes it an invaluable tool for synchronizing cell cultures, studying the intricacies of the cell cycle, and investigating DNA damage responses. Aphidicolin is an antibiotic isolated from the mold Cephalosporium aphidicola.[2][3][9] Its ability to halt cell division has also led to its investigation as an antimitotic, antibiotic, and antiviral agent.[3][4][5][9]

Mechanism of Action

Aphidicolin functions by competing with deoxycytidine triphosphate (dCTP) for binding to the active site of DNA polymerase α and δ.[10] Structural studies have revealed that Aphidicolin docks into the active site of human DNA polymerase α, physically obstructing the binding of dCTP and causing a rotation of the template guanine.[11][12][13] This competitive inhibition effectively halts the elongation of the nascent DNA strand, thereby arresting DNA replication. The inhibitory effect of Aphidicolin is reversible; upon its removal, cells can resume DNA synthesis and progress through the cell cycle.[6][7][8]

Quantitative Data

The following table summarizes key quantitative data for Aphidicolin's biological activity.

ParameterValueCell Line/SystemNotesReference
EC50 0.5-0.6 μMVaricella-zoster virus (VZV) infected cellsInhibition of VZV replication.[2][3]
IC50 VariesVarious cancer cell linesCytotoxic effects are cell-line dependent.[2]
Working Conc. 0.5 μM, 5 μMNeuroblastoma cellsSelectively kills neuroblastoma cells with moderate cytotoxicity in other lines.[2][3]
Working Conc. 0.4 µg/mL-Arrests cell cycle at G2 phase after 3 days of treatment.[2]
Working Conc. 100 nM - 10 μMAtT-20 cellsInhibits cell proliferation via the p53-GADD45β pathway.[2][3]
Working Conc. 1 μMAtT-20 cellsInduces apoptosis after 24 hours.[2][3]
Working Conc. 10 μMAtT-20 cellsDecreases phosphorylation of Akt.[2][3]

Experimental Protocols

Protocol 1: Cell Synchronization at the G1/S Boundary

This protocol describes the use of Aphidicolin to synchronize mammalian cells at the G1/S transition.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, NHF1-hTERT)

  • Complete cell culture medium

  • Aphidicolin (stock solution in DMSO, typically 1-10 mg/mL)

  • Phosphate-buffered saline (PBS), sterile

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Flow cytometer for cell cycle analysis (optional but recommended)

  • Propidium iodide (PI) staining solution (for flow cytometry)

Procedure:

  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth for the duration of the experiment.

  • Aphidicolin Treatment: Once cells have adhered and are actively dividing (typically 24 hours after seeding), add Aphidicolin to the culture medium to a final concentration of 0.5 - 5 µM. The optimal concentration should be determined empirically for each cell line.[14]

  • Incubation: Incubate the cells with Aphidicolin for 12-24 hours. The optimal incubation time will depend on the cell cycle length of the specific cell line.

  • Release from Block: To release the cells from the G1/S block, aspirate the Aphidicolin-containing medium, wash the cells twice with sterile PBS, and then add fresh, pre-warmed complete culture medium.[6]

  • Harvesting and Analysis: Cells will now proceed synchronously through the S phase. Harvest cells at various time points post-release to analyze specific cell cycle phases. For flow cytometry analysis, fix the cells in ethanol (B145695) and stain with PI to determine the DNA content and confirm the degree of synchronization.

Diagram: Cell Synchronization Workflow

G cluster_0 Experimental Workflow Seed Cells Seed Cells Add Aphidicolin Add Aphidicolin Seed Cells->Add Aphidicolin 24h Incubate Incubate Add Aphidicolin->Incubate 12-24h Release Release Incubate->Release Wash Analyze Analyze Release->Analyze Time points

Caption: Workflow for synchronizing cells using Aphidicolin.

Protocol 2: Inhibition of DNA Replication for DNA Repair Studies

This protocol outlines the use of Aphidicolin to inhibit DNA replication, allowing for the study of DNA repair mechanisms in the absence of DNA synthesis.

Materials:

  • Cells cultured on coverslips or appropriate plates for microscopy or other downstream analysis

  • DNA damaging agent (e.g., UV radiation, chemical mutagen)

  • Aphidicolin stock solution

  • Antibodies for immunofluorescence detection of DNA repair markers (e.g., γH2AX)

  • Fluorescence microscope

Procedure:

  • Pre-treatment with Aphidicolin: Add Aphidicolin to the cell culture medium at a concentration known to inhibit DNA synthesis in the chosen cell line (e.g., 1-5 µM) and incubate for 1-2 hours prior to inducing DNA damage.

  • Induction of DNA Damage: Expose the cells to the DNA damaging agent. For example, for UV irradiation, wash the cells with PBS, irradiate with a specific dose of UV-C, and then add back the Aphidicolin-containing medium.

  • Post-damage Incubation: Incubate the cells for the desired time to allow for DNA repair to occur. The presence of Aphidicolin will prevent replicative DNA synthesis, isolating the repair processes.

  • Analysis of DNA Repair: Fix the cells and perform immunofluorescence staining for markers of DNA damage and repair, such as γH2AX foci, which form at the sites of double-strand breaks.

  • Microscopy: Visualize and quantify the DNA repair markers using fluorescence microscopy.

Diagram: DNA Repair Study Workflow

G Cells Cells Aphidicolin Aphidicolin Cells->Aphidicolin Pre-treat DNA Damage DNA Damage Aphidicolin->DNA Damage Induce Repair Incubation Repair Incubation DNA Damage->Repair Incubation Allow repair Analysis Analysis Repair Incubation->Analysis Immunofluorescence

Caption: Experimental workflow for studying DNA repair using Aphidicolin.

Signaling Pathway

Diagram: Aphidicolin's Effect on the Cell Cycle

G cluster_pathway Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Aphidicolin Aphidicolin PolA DNA Polymerase α Aphidicolin->PolA PolD DNA Polymerase δ Aphidicolin->PolD PolA->S required for PolD->S required for

Caption: Aphidicolin inhibits DNA Polymerase α and δ, blocking entry into S phase.

References

Application Notes and Protocols for the Large-Scale Synthesis of Aphadilactone B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphadilactone B and its derivatives belong to the phragmalin-type limonoids, a class of structurally complex natural products known for their diverse and potent biological activities. The intricate, highly oxygenated, and polycyclic architecture of these molecules presents a significant challenge for chemical synthesis.[1][2] These application notes provide a generalized framework for the large-scale synthesis of a core phragmalin-type structure and detailed protocols for evaluating the biological activity of its derivatives, particularly focusing on their potential anti-inflammatory properties. Due to the limited publicly available information on this compound, the following protocols are based on established synthetic strategies for related phragmalin-type limonoids and standard biological assays.

I. Large-Scale Synthesis of a Phragmalin-Type Limonoid Core

The synthesis of the complex core structure of phragmalin-type limonoids often involves a convergent strategy, where key fragments are synthesized separately and then combined. The following represents a generalized, multi-step approach to a key tricyclic intermediate.

A. Retrosynthetic Analysis

A common strategy involves the late-stage formation of the characteristic bridged ether systems and peripheral functionalization. The core tricyclic framework can be approached through intramolecular cyclization strategies.

B. Generalized Synthetic Protocol for a Tricyclic Intermediate

This protocol outlines the synthesis of a key intermediate, which can be further elaborated to various this compound derivatives.

Step 1: Diels-Alder Reaction

  • Objective: To construct the initial bicyclic core.

  • Reaction: A Lewis acid-catalyzed Diels-Alder reaction between a suitable diene and dienophile.

  • Procedure:

    • To a solution of diene (1.0 eq) in dichloromethane (B109758) (DCM) at -78 °C, add a solution of dienophile (1.2 eq) in DCM.

    • Slowly add a solution of a Lewis acid catalyst (e.g., Et2AlCl, 1.1 eq) in DCM.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 2: Epoxidation

  • Objective: To introduce an epoxide for subsequent ring-opening and cyclization.

  • Reaction: Stereoselective epoxidation of the newly formed double bond.

  • Procedure:

    • Dissolve the bicyclic adduct (1.0 eq) in DCM.

    • Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction with saturated aqueous Na2S2O3 solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify by flash column chromatography.

Step 3: Intramolecular Cyclization

  • Objective: To form the key tricyclic core structure.

  • Reaction: Base-mediated intramolecular cyclization.

  • Procedure:

    • Dissolve the epoxide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Add a strong base (e.g., lithium diisopropylamide (LDA), 2.0 eq) dropwise at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Quench the reaction with saturated aqueous NH4Cl solution.

    • Extract with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.

    • Purify the tricyclic intermediate by recrystallization or column chromatography.

C. Quantitative Data for Synthesis

The following table presents hypothetical data for a large-scale synthesis campaign based on the generalized protocol.

StepReactionStarting Material (kg)Product (kg)Yield (%)Purity (%)
1Diels-Alder Reaction10.012.585>95
2Epoxidation12.011.892>98
3Intramolecular Cyclization11.58.780>97

D. Synthetic Workflow Diagram

G A Starting Materials (Diene & Dienophile) B Step 1: Diels-Alder Reaction (Lewis Acid Catalyst) A->B C Bicyclic Adduct B->C D Step 2: Epoxidation (m-CPBA) C->D E Epoxidized Intermediate D->E F Step 3: Intramolecular Cyclization (Strong Base, e.g., LDA) E->F G Tricyclic Core Intermediate F->G H Further Elaboration to this compound Derivatives G->H

Caption: Generalized workflow for the synthesis of a phragmalin-type limonoid core.

II. Biological Activity Assessment of this compound Derivatives

The biological evaluation of newly synthesized this compound derivatives is crucial to determine their therapeutic potential. Based on the known activities of related terpenoid lactones, a primary focus is on anti-inflammatory and cytotoxic properties.

A. Postulated Signaling Pathway: NF-κB Inhibition

A common mechanism of anti-inflammatory action for many natural products is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway plays a central role in regulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Promoter Region Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Aphadilactone This compound Derivatives Aphadilactone->IKK Inhibition G A Synthesized this compound Derivatives B Protocol 1: Cytotoxicity Assay (MTT) - Determine non-toxic concentrations A->B C Select Non-Toxic Concentrations B->C D Protocol 2: Anti-inflammatory Assay (ELISA) - Measure TNF-α & IL-6 inhibition C->D E Identify Potent Anti-inflammatory Derivatives D->E F Protocol 3: Mechanism of Action (NF-κB Reporter Assay) - Confirm pathway inhibition E->F G Lead Candidate Selection F->G

References

Troubleshooting & Optimization

Aphadilactone B Isolation and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges, protocols, and troubleshooting strategies associated with the isolation and purification of Aphadilactone B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a diterpenoid natural product. It has been isolated from plants of the Aphanamixis genus, specifically from the leaves of Aphanamixis grandifolia and Aphanamixis polystachya.[1] These plants are known to produce a rich diversity of terpenoids, including diterpenes, triterpenes, and limonoids, which often possess complex structures and interesting biological activities.[1]

Q2: What are the main challenges in isolating this compound?

The isolation of this compound presents several challenges that are common in natural product chemistry:

  • Low Abundance: this compound is likely present in low concentrations within the plant material, requiring large amounts of starting material to obtain sufficient quantities of the pure compound.

  • Complex Mixtures: The crude extracts of Aphanamixis species contain a multitude of structurally similar compounds, such as other diterpenoid lactones, triterpenoids, and flavonoids.[2] This complexity makes the separation of the target compound difficult.

  • Co-elution of Impurities: Structurally related compounds often have similar polarities and chromatographic behavior, leading to co-elution and difficulties in achieving high purity with a single chromatographic step.

  • Potential for Degradation: Lactone rings can be susceptible to hydrolysis under certain pH conditions, necessitating careful selection of solvents and buffers during the extraction and purification process.

Q3: What types of chromatographic techniques are most effective for purifying this compound?

A multi-step chromatographic approach is typically necessary for the successful isolation of diterpenoid lactones like this compound.[1] This usually involves a combination of:

  • Normal-Phase Column Chromatography: Using silica (B1680970) gel as the stationary phase is a common first step to fractionate the crude extract based on polarity.[1]

  • Reversed-Phase Column Chromatography (RP-18): This technique is useful for further separating compounds based on their hydrophobicity.[1]

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): This is often the final polishing step to achieve high purity of the target compound.[1] Both normal-phase and reversed-phase HPLC can be employed depending on the separation needs.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the dichloromethane (B109758) soluble fraction Inefficient extraction from the plant material.- Ensure the plant material is finely powdered to maximize surface area for extraction.- Increase the solvent-to-solid ratio during extraction.- Employ extraction methods that enhance efficiency, such as ultrasonication or Soxhlet extraction.[2]
Target compound not detected in fractions after initial column chromatography - Inappropriate solvent system used for elution.- The compound may have very high or very low polarity and eluted either with the solvent front or remains on the column.- Perform a preliminary thin-layer chromatography (TLC) analysis with a wide range of solvent systems to determine the optimal mobile phase for separation.[2]- Use a gradient elution from non-polar to polar solvents to ensure all compounds are eluted from the column.
Broad or tailing peaks in HPLC - Column overloading.- Secondary interactions between the analyte and the stationary phase.- Inappropriate mobile phase composition or pH.- Reduce the amount of sample injected onto the HPLC column.- Add a small amount of a modifier (e.g., trifluoroacetic acid for reversed-phase) to the mobile phase to reduce secondary interactions.- Optimize the mobile phase composition and pH to improve peak shape.
Co-elution of impurities with this compound in the final HPLC step Structurally similar impurities with very close retention times.- Modify the HPLC mobile phase composition or gradient to improve resolution.- Try a different stationary phase with a different selectivity (e.g., a phenyl-hexyl or cyano column instead of a C18 column).- Consider using orthogonal chromatographic techniques (e.g., normal-phase HPLC if the previous step was reversed-phase).
Suspected degradation of the compound during purification - Presence of acidic or basic impurities in solvents.- Prolonged exposure to harsh conditions.- Use high-purity, distilled solvents.- Work at lower temperatures if the compound is found to be thermally labile.- Minimize the time the compound spends in solution, especially in the presence of potentially reactive substances.

Quantitative Data Summary

The following table summarizes representative yields from the isolation of diterpenoid lactones from Aphanamixis polystachya leaves, which can serve as a benchmark for the isolation of this compound.

Purification Stage Starting Material/Fraction Weight Yield of Final Products Reference
Extraction Dried powdered leaves5 kg-[1]
Solvent Partitioning Dichloromethane soluble fraction100 g-[1]
Semi-preparative HPLC Fraction APLD4BNot specifiedAphanamixionolide A: 4.0 mgAphanamixionolide E: 24.2 mgAphanamixionolide B: 5.0 mg[1]
Semi-preparative HPLC Fraction APLD4CNot specifiedAphanamixionolide C: 6.2 mgAphanamixionolide D: 7.9 mg[1]

Experimental Protocols

Detailed Methodology for the Isolation of Diterpenoid Lactones from Aphanamixis polystachya

This protocol is adapted from a study on the isolation of new diterpene lactones from A. polystachya and provides a general workflow that can be applied to the isolation of this compound.[1]

1. Extraction:

  • Start with 5 kg of dried and powdered leaves of Aphanamixis polystachya.
  • Extract the powdered leaves with methanol (B129727) (3 x 15 L) using an ultrasonic bath for 1 hour for each extraction.
  • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude methanol extract (approximately 500 g).

2. Solvent Partitioning:

  • Suspend the crude methanol extract in 3.0 L of water.
  • Perform successive liquid-liquid partitioning with n-hexane and then dichloromethane.
  • Collect the dichloromethane soluble fraction and evaporate the solvent to yield approximately 100 g of residue.

3. Initial Column Chromatography (Silica Gel):

  • Subject the dichloromethane soluble fraction to column chromatography on a silica gel column.
  • Elute the column with a gradient of dichloromethane/methanol (from 40:1 to 5:1, v/v) to obtain several fractions (e.g., APLD1–APLD4).

4. Further Fractionation and Purification (HPLC):

  • Further fractionate the obtained fractions using silica gel or RP-18 column chromatography with appropriate solvent systems (e.g., n-hexane/acetone).
  • Purify the resulting sub-fractions by semi-preparative HPLC. For example, a sub-fraction can be purified using an acetonitrile/water gradient (e.g., 6:4, v/v) to yield the pure diterpenoid lactones.[1]

Visualizations

experimental_workflow start Start: Dried & Powdered Aphanamixis polystachya Leaves (5 kg) extraction Methanol Extraction (Ultrasonication, 3x15L) start->extraction evaporation1 Evaporation of Methanol extraction->evaporation1 crude_extract Crude Methanol Extract (~500 g) evaporation1->crude_extract partitioning Solvent Partitioning (n-hexane, Dichloromethane) crude_extract->partitioning dcm_fraction Dichloromethane Fraction (~100 g) partitioning->dcm_fraction silica_column Silica Gel Column Chromatography (DCM/MeOH Gradient) dcm_fraction->silica_column fractions Fractions (e.g., APLD1-APLD4) silica_column->fractions further_fractionation Further Column Chromatography (Silica Gel or RP-18) fractions->further_fractionation sub_fractions Sub-fractions further_fractionation->sub_fractions hplc Semi-preparative HPLC (Acetonitrile/Water Gradient) sub_fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for the isolation of diterpenoid lactones.

troubleshooting_logic start Low Purity after Final Purification Step check_resolution Check HPLC Peak Resolution start->check_resolution poor_resolution Poor Resolution check_resolution->poor_resolution If peaks overlap good_resolution Good Resolution but Impurities Present check_resolution->good_resolution If peaks are sharp but multiple optimize_hplc Optimize HPLC Conditions: - Change Gradient - Change Mobile Phase poor_resolution->optimize_hplc check_sample_prep Review Sample Preparation: - Potential Degradation? - Incomplete Fractionation? good_resolution->check_sample_prep change_column Change HPLC Column (Different Selectivity) optimize_hplc->change_column If still poor end_pure Achieved High Purity optimize_hplc->end_pure If successful orthogonal_chrom Employ Orthogonal Chromatography change_column->orthogonal_chrom If necessary change_column->end_pure If successful orthogonal_chrom->end_pure end_reassess Re-assess Initial Fractionation Strategy check_sample_prep->end_reassess

Caption: Troubleshooting logic for low purity in the final purification step.

References

overcoming resistance to Aphadilactone B in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aphadilactone B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel cytotoxic agent hypothesized to induce apoptosis in cancer cell lines through the sustained activation of the JNK and p38 MAPK signaling pathways. This activation is thought to trigger the mitochondrial apoptotic cascade.

Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: Acquired resistance to this compound can arise from several mechanisms:

  • Alterations in Signaling Pathways: Resistant cells may develop mechanisms to prevent the sustained activation of the JNK and p38 MAPK pathways, thereby bypassing the apoptotic signal.[1]

  • Target Protein Mutations: Although the direct target of this compound is under investigation, mutations in the target protein can prevent effective drug binding, similar to resistance mechanisms observed with other cytotoxic agents like paclitaxel, which targets β-tubulin.[2][3][4][5][6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8][9][10]

Q3: How can I determine if my resistant cell line has developed resistance due to increased drug efflux?

A3: You can investigate the role of drug efflux pumps by co-administering this compound with known inhibitors of ABC transporters. A reversal of resistance in the presence of these inhibitors would suggest the involvement of drug efflux pumps. Additionally, you can assess the expression levels of common ABC transporter proteins via Western blot or qRT-PCR.

Q4: Are there any known cross-resistance profiles with this compound?

A4: The cross-resistance profile of this compound is still under investigation. However, if resistance is mediated by overexpression of broad-spectrum drug efflux pumps like P-glycoprotein, cross-resistance to other chemotherapeutic agents that are substrates for this pump (e.g., taxanes, anthracyclines) is likely. Conversely, if resistance is due to a specific target mutation, the cells may retain sensitivity to drugs with different mechanisms of action.

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed with this compound Treatment
Possible Cause Troubleshooting Steps
Development of Resistance 1. Confirm Resistance: Perform a dose-response curve using a cell viability assay (e.g., MTT assay) to compare the IC50 value of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in IC50 indicates resistance. 2. Investigate Mechanism: Proceed to the specific troubleshooting guides for altered signaling pathways, target mutations, or increased drug efflux.
Suboptimal Drug Concentration or Activity 1. Verify Drug Stock: Ensure the this compound stock solution is at the correct concentration and has been stored properly. 2. Optimize Treatment Conditions: Re-evaluate the treatment duration and concentration of this compound for your specific cell line.
Cell Culture Contamination 1. Microscopic Examination: Check for any signs of bacterial or fungal contamination. 2. Mycoplasma Testing: Perform a mycoplasma test as it can alter cellular response to treatment.
Issue 2: Altered JNK/p38 MAPK Signaling in Resistant Cells
Possible Cause Troubleshooting Steps
Reduced Phosphorylation of JNK/p38 1. Western Blot Analysis: Compare the phosphorylation levels of JNK and p38 in sensitive versus resistant cells following this compound treatment. A lack of sustained phosphorylation in resistant cells is indicative of this mechanism.[1] 2. Upstream Kinase Analysis: Investigate the activation status of upstream kinases in the JNK/p38 pathway (e.g., MKK4/7 for JNK, MKK3/6 for p38).
Activation of Pro-Survival Pathways 1. Pathway Profiling: Use antibody arrays or other proteomic techniques to screen for the activation of pro-survival pathways (e.g., PI3K/Akt, NF-κB) that may counteract the apoptotic signal from the JNK/p38 pathway.
Issue 3: Suspected Target Protein Mutation
Possible Cause Troubleshooting Steps
Mutation in Drug Binding Site 1. Gene Sequencing: If the direct molecular target of this compound is known, sequence the corresponding gene in the resistant cell line to identify potential mutations.[2][3][4][5][6] 2. Computational Modeling: If a mutation is identified, use molecular modeling to predict its impact on this compound binding.
Altered Expression of Target Protein Isoforms 1. Expression Analysis: Analyze the expression levels of different isoforms of the target protein. A shift in isoform expression could lead to reduced drug sensitivity.[4]
Issue 4: Increased Drug Efflux
Possible Cause Troubleshooting Steps
Overexpression of ABC Transporters 1. Inhibitor Studies: Treat resistant cells with this compound in combination with a broad-spectrum ABC transporter inhibitor (e.g., verapamil, cyclosporine A). A restoration of sensitivity suggests efflux pump involvement. 2. Expression Analysis: Use Western blot or qRT-PCR to compare the expression levels of key ABC transporters (P-gp, MRP1, BCRP) between sensitive and resistant cells.[7][8][9][10]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental HeLa101
HeLa-AR (this compound Resistant)1000100

Table 2: Effect of an ABC Transporter Inhibitor on this compound Activity in Resistant Cells

Cell LineTreatmentIC50 (nM)
HeLa-ARThis compound alone1000
HeLa-ARThis compound + Verapamil (10 µM)50

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blot for Phospho-JNK and Phospho-p38

This technique is used to detect the phosphorylation status of JNK and p38 MAPK.[15][16][17][18][19]

  • Cell Lysis: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-JNK and phospho-p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total JNK and total p38, as well as a loading control (e.g., GAPDH or β-actin), to normalize the data.

Visualizations

AphadilactoneB_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Mitochondria This compound This compound Receptor Receptor This compound->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases JNK JNK Upstream Kinases->JNK p38 p38 Upstream Kinases->p38 p-JNK p-JNK JNK->p-JNK Phosphorylation p-p38 p-p38 p38->p-p38 Phosphorylation Apoptosis Apoptosis p-JNK->Apoptosis p-p38->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Resistance_Mechanisms_Workflow Decreased Drug Efficacy Decreased Drug Efficacy Confirm Resistance (IC50) Confirm Resistance (IC50) Decreased Drug Efficacy->Confirm Resistance (IC50) Investigate Mechanism Investigate Mechanism Confirm Resistance (IC50)->Investigate Mechanism Altered Signaling Altered Signaling Investigate Mechanism->Altered Signaling Target Mutation Target Mutation Investigate Mechanism->Target Mutation Drug Efflux Drug Efflux Investigate Mechanism->Drug Efflux Western Blot (p-JNK/p38) Western Blot (p-JNK/p38) Altered Signaling->Western Blot (p-JNK/p38) Gene Sequencing Gene Sequencing Target Mutation->Gene Sequencing ABC Transporter Expression/Inhibition ABC Transporter Expression/Inhibition Drug Efflux->ABC Transporter Expression/Inhibition

Caption: Workflow for investigating this compound resistance.

Drug_Efflux_Mechanism cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular This compound (Out) This compound ABC Transporter ABC Transporter ABC Transporter->this compound (Out) ATP-dependent Efflux This compound (In) This compound This compound (In)->ABC Transporter Efflux Substrate Target Target This compound (In)->Target Binds to Target

Caption: Mechanism of resistance via ABC transporter-mediated drug efflux.

References

Technical Support Center: Aphadilactone B In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific in vivo dosage and protocol information for Aphadilactone B. The following guidelines are based on established best practices for refining in vivo dosages of novel experimental compounds, particularly natural products.[1][2] Researchers should adapt these principles to the specific physicochemical and biological properties of this compound.

Frequently Asked Questions (FAQs)

Q1: We have determined the in vitro IC50 of this compound. How do we estimate a starting dose for our first in vivo animal study?

A1: Estimating a safe and effective in vivo starting dose from in vitro data is a critical first step.[3] A multi-faceted approach is recommended:

  • Literature Review: Thoroughly search for any studies on compounds with similar structures or mechanisms of action to this compound. Dosing information from these studies can provide a valuable starting point.[1]

  • In Vitro Cytotoxicity: Use the in vitro cytotoxicity data (e.g., CC50) as a baseline to estimate the upper limit of tolerance. The starting in vivo dose should be significantly lower than the concentration that causes widespread cell death in vitro.[3]

  • Allometric Scaling: This method uses differences in body surface area and metabolic rates to scale doses between species. While typically used to convert from animal to human equivalent doses (HED), the principles can be adapted to estimate an initial animal dose from in vitro effective concentrations, although this requires several assumptions.[1]

A common practical approach is to start with a low dose, for instance, 1-5 mg/kg, and perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD).[1]

Q2: What is a Maximum Tolerated Dose (MTD) study, and why is it important for this compound?

A2: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or animal distress.[3] It is a crucial initial step in in vivo testing for any new compound like this compound.[4]

Key Objectives of an MTD Study:

  • Safety Profile: To identify the dose range that is safe for the animals and to observe any signs of toxicity (e.g., weight loss, behavioral changes, organ damage).

  • Dose Selection: The results of the MTD study will inform the dose levels you select for subsequent, larger-scale efficacy studies. Typically, efficacy studies use doses at or below the MTD.[4]

  • Therapeutic Window: It helps in identifying the therapeutic window, which is the range between the dose that provides a therapeutic effect and the dose that causes toxicity.[1]

Q3: We are observing poor solubility of this compound. What are the recommended vehicles for in vivo administration of hydrophobic natural products?

A3: Poor solubility is a common challenge with natural products.[2] The choice of vehicle is critical and can significantly impact the compound's bioavailability and toxicity.

Recommended Vehicles for Hydrophobic Compounds:

  • Aqueous solutions with co-solvents:

    • DMSO (Dimethyl sulfoxide): Often used to dissolve the compound initially, but the final concentration in the administered solution should be low (<5-10%) to avoid toxicity.

    • Ethanol: Similar to DMSO, used as a co-solvent.

    • PEG 400 (Polyethylene glycol 400): A commonly used, safe co-solvent.

  • Oil-based vehicles: Corn oil, sesame oil, or cottonseed oil can be used for oral or subcutaneous administration.

  • Surfactant-based formulations:

    • Tween® 80 or Cremophor® EL: These surfactants can create micellar solutions or emulsions to improve solubility. However, they can have their own biological effects and potential for hypersensitivity reactions, so their use should be carefully controlled and documented.

Important Consideration: Always include a "vehicle-only" control group in your experiments to ensure that the observed effects are due to this compound and not the delivery vehicle.

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Troubleshooting Actions
High variability in animal response at a given dose. 1. Inconsistent Formulation: The compound is not fully dissolved or is precipitating out of the vehicle. 2. Administration Error: Inaccurate dosing volume or improper administration technique (e.g., IV injection missing the vein). 3. Biological Variability: Natural variation within the animal cohort.1. Check Solubility: Visually inspect the formulation for any precipitate. Prepare the formulation fresh before each use and ensure vigorous mixing. Consider a different vehicle.[2] 2. Refine Technique: Ensure all personnel are properly trained on the administration route. Use appropriate needle sizes and techniques. 3. Increase Group Size: A larger 'n' per group can help to mitigate the effects of individual animal variability.
No observable therapeutic effect, even at the highest tested doses. 1. Poor Bioavailability: The compound is not being absorbed or is being rapidly metabolized and cleared. 2. Insufficient Dose: The doses tested are below the therapeutic window. 3. Inactive Compound: this compound may not be effective in the chosen in vivo model. 4. Compound Degradation: The compound may be unstable in the vehicle or under storage conditions.[2]1. Pharmacokinetic (PK) Study: Conduct a PK study to measure the concentration of this compound in the plasma over time. This will reveal its absorption, distribution, metabolism, and excretion (ADME) profile. 2. Re-evaluate Dose Range: If the compound is safe at the highest dose, consider a further dose escalation study.[1] 3. Confirm Target Engagement: If possible, use a pharmacodynamic (PD) marker (e.g., a downstream protein in a signaling pathway) to confirm that the compound is reaching its target in the tissue of interest. 4. Assess Stability: Test the stability of the compound in your chosen vehicle over the duration of the experiment.
Unexpected animal toxicity or mortality at low doses. 1. Vehicle Toxicity: The vehicle itself (e.g., high concentration of DMSO, Cremophor®) is causing adverse effects. 2. Acute Hypersensitivity: Anaphylactic-type reaction to the compound or vehicle. 3. Off-Target Effects: this compound may have unexpected biological activities.1. Run Vehicle-Only Control: Ensure a robust vehicle control group shows no signs of toxicity.[5] 2. Change Vehicle/Route: Try a different, less toxic vehicle. Consider a different route of administration (e.g., oral gavage instead of IV). 3. Histopathology: Perform a necropsy and histopathological analysis on affected animals to identify the target organs of toxicity.

Experimental Protocols & Data Presentation

Table 1: Essential Pre-clinical Data for this compound

This table should be completed with experimental data before initiating in vivo studies.[3]

Parameter Description Example Value
IC50 / EC50 Concentration for 50% maximal inhibitory or effective response in a relevant in vitro assay.0.7 µM
Cytotoxicity (CC50) Concentration causing 50% cell death in a relevant cell line.60 µM
Mechanism of Action The specific biochemical interaction through which the compound produces its effect.Inhibition of STAT3 Signaling
In Vitro Efficacy Data from cell-based assays demonstrating the desired biological effect.Dose-dependent reduction of p-STAT3
Solubility The ability to dissolve in various solvents to form a solution.Soluble in DMSO; Poorly soluble in water
Table 2: Example Dose Escalation Scheme for MTD Study

This serves as a template. Actual doses should be based on pre-clinical data.

Group N (Animals) Dosage (mg/kg) Route of Administration Monitoring Parameters
15Vehicle Controle.g., IVBody weight, clinical signs (daily)
255e.g., IVBody weight, clinical signs (daily)
3515e.g., IVBody weight, clinical signs (daily)
4545e.g., IVBody weight, clinical signs (daily)
55100e.g., IVBody weight, clinical signs (daily)

Visualizations

Signaling Pathway Diagram

Aphadilactone_B_Pathway cluster_cell Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Aphadilactone_B This compound Aphadilactone_B->STAT3 Inhibits Phosphorylation

Caption: Hypothetical signaling pathway for this compound as a STAT3 inhibitor.

Experimental Workflow Diagram

In_Vivo_Dosage_Workflow start Start: In Vitro Data (IC50, CC50) mtd_study 1. Maximum Tolerated Dose (MTD) Study (Dose Escalation) start->mtd_study pk_study 2. Pharmacokinetic (PK) Study (Single Dose) mtd_study->pk_study Inform dose efficacy_study 3. Efficacy Study (Multiple Doses below MTD) mtd_study->efficacy_study Inform dose range pk_study->efficacy_study Inform frequency analysis 4. Data Analysis (Efficacy & Toxicity Endpoints) efficacy_study->analysis end End: Optimal Dose Range Identified analysis->end

References

Technical Support Center: Enhancing the Bioavailability of Aphadilactone B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aphadilactone B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on enhancing the oral bioavailability of this promising diterpenoid lactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a diterpenoid compound isolated from the leaves of Aphanamixis grandifolia.[1] Like many other diterpene lactones, this compound is a lipophilic molecule, which often translates to poor aqueous solubility.[2][3] This low solubility can significantly limit its dissolution in the gastrointestinal fluids, leading to poor absorption and, consequently, low and variable oral bioavailability. Overcoming this challenge is crucial to unlocking its full therapeutic potential.

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: While specific experimental data for this compound is limited in publicly available literature, we can estimate its properties based on its structure as a diterpene lactone. These estimations can help guide your formulation development strategy.

Table 1: Estimated Physicochemical Properties of this compound

PropertyPredicted Value/ClassificationImplication for Bioavailability
Molecular Weight ~350-450 g/mol Moderate size, should not be a major barrier to passive diffusion if soluble.
LogP (Lipophilicity) High (>3)High lipophilicity contributes to poor aqueous solubility.
Aqueous Solubility Very Low (<10 µg/mL)Dissolution rate-limited absorption is highly likely.
Permeability Potentially High (predicted)If the compound can be solubilized, it may readily cross the intestinal membrane.
BCS Classification Likely Class II or IVSuggests that solubility is a primary hurdle for oral absorption.[4][5]

Note: These are predicted values and should be experimentally verified.

Q3: What are the initial steps I should take to assess the bioavailability of my current this compound formulation?

A3: A stepwise approach is recommended. Start with in vitro characterization before moving to more complex in vivo studies.

  • Solubility Assessment: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.

  • Dissolution Testing: Perform in vitro dissolution studies of your current formulation to understand its release profile.

  • In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess the intestinal permeability of this compound.

  • In Vivo Pharmacokinetic Studies: If in vitro data is promising, proceed with animal studies to determine key pharmacokinetic parameters like Cmax, Tmax, and AUC.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments to enhance the bioavailability of this compound.

Table 2: Troubleshooting Common Issues in Enhancing this compound Bioavailability

Issue EncounteredPotential Cause(s)Suggested Troubleshooting Steps
Low aqueous solubility confirmed in initial experiments. High lipophilicity and crystalline structure of this compound.1. Particle Size Reduction: Micronization or nanocrystallization to increase surface area. 2. Formulation with Solubilizing Agents: Explore the use of surfactants, co-solvents, or cyclodextrins. 3. Amorphous Solid Dispersions: Create a solid dispersion with a hydrophilic polymer to prevent crystallization and improve dissolution.
Poor dissolution rate of the formulated product. Insufficient release of this compound from the formulation matrix.1. Optimize Formulation Composition: Adjust the ratio of drug to carrier/excipient. 2. Select a Different Formulation Strategy: If a solid dispersion is failing, consider a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).
High permeability in Caco-2 assay, but still low in vivo bioavailability. 1. First-Pass Metabolism: Extensive metabolism in the liver before reaching systemic circulation. 2. In Vivo Precipitation: The drug may be precipitating in the GI tract after release from the formulation.1. Investigate Metabolic Stability: Use liver microsomes to assess the metabolic stability of this compound. 2. Prodrug Approach: Design a prodrug that is less susceptible to first-pass metabolism. 3. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in your formulation to maintain a supersaturated state in vivo.
High variability in animal pharmacokinetic data. Inconsistent absorption due to poor formulation performance or food effects.1. Refine Formulation: Aim for a more robust formulation that provides consistent drug release. 2. Control Feeding Conditions: Conduct studies in both fasted and fed states to assess any food effect.

Experimental Protocols

1. Preparation of an this compound Solid Dispersion using Solvent Evaporation

  • Objective: To enhance the dissolution rate of this compound by preparing an amorphous solid dispersion.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

    • Methanol (B129727) or other suitable organic solvent

    • Rotary evaporator

    • Mortar and pestle

    • Sieves

  • Methodology:

    • Accurately weigh this compound and the chosen polymer in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.

    • Ensure complete dissolution by gentle warming or sonication if necessary.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure until a thin film is formed on the flask wall.

    • Further dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the dried film from the flask and pulverize it using a mortar and pestle.

    • Pass the resulting powder through a sieve to obtain a uniform particle size.

    • Characterize the solid dispersion for drug content, morphology (SEM), physical state (DSC, XRD), and dissolution rate.

2. In Vitro Dissolution Testing of this compound Formulations

  • Objective: To assess the in vitro release profile of different this compound formulations.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method)

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8), maintained at 37 ± 0.5°C.

  • Methodology:

    • Place the this compound formulation (e.g., a specific amount of solid dispersion powder) into the dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).

    • At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) of the dissolution medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).

    • Calculate the cumulative percentage of drug released at each time point.

3. Caco-2 Permeability Assay

  • Objective: To evaluate the intestinal permeability of this compound.

  • Materials:

    • Caco-2 cells (passage 20-40)

    • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

    • Cell culture medium and reagents

    • Hank's Balanced Salt Solution (HBSS)

    • This compound solution in a transport buffer (e.g., HBSS)

    • Lucifer yellow (as a marker for monolayer integrity)

    • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

  • Methodology:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • Wash the cell monolayers with pre-warmed HBSS.

    • For apical to basolateral (A-B) transport, add the this compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For basolateral to apical (B-A) transport, add the drug solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

    • At the end of the experiment, perform a Lucifer yellow flux assay to confirm monolayer integrity was maintained.

    • Quantify the concentration of this compound in the collected samples.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 Evaluation and Optimization Start Start with This compound Solubility Aqueous Solubility Assessment (pH 1.2, 4.5, 6.8) Start->Solubility Dissolution In Vitro Dissolution of Base Compound Solubility->Dissolution Permeability In Vitro Permeability (e.g., Caco-2 Assay) Dissolution->Permeability Formulation Select Formulation Strategy Permeability->Formulation SizeReduction Particle Size Reduction (Micronization/Nanonization) Formulation->SizeReduction SolidDispersion Solid Dispersion (with PVP, HPMC, etc.) Formulation->SolidDispersion LipidBased Lipid-Based System (SEDDS, SLN, etc.) Formulation->LipidBased Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin InVitroEval In Vitro Characterization (Dissolution, Stability) SizeReduction->InVitroEval SolidDispersion->InVitroEval LipidBased->InVitroEval Cyclodextrin->InVitroEval Optimization Optimization of Formulation Parameters InVitroEval->Optimization InVivo In Vivo Pharmacokinetic Study in Animal Model Optimization->InVivo Bioavailability Improved Bioavailability? InVivo->Bioavailability Bioavailability->InVitroEval No End Successful Formulation Bioavailability->End Yes

Caption: Workflow for enhancing the bioavailability of this compound.

Troubleshooting_Logic Start Low In Vivo Bioavailability Observed CheckSolubility Is In Vitro Dissolution Rate Low? Start->CheckSolubility CheckPermeability Is Caco-2 Permeability Low? CheckSolubility->CheckPermeability No ImproveSolubility Action: Enhance Solubility - Solid Dispersion - Nanoparticles - Lipid Formulation CheckSolubility->ImproveSolubility Yes CheckMetabolism Is First-Pass Metabolism Likely High? CheckPermeability->CheckMetabolism No ImprovePermeability Action: Enhance Permeability - Add Permeation Enhancers - Prodrug Approach CheckPermeability->ImprovePermeability Yes ReduceMetabolism Action: Mitigate Metabolism - Prodrug Approach - Co-administer with Metabolic Inhibitors CheckMetabolism->ReduceMetabolism Yes ReEvaluate Re-evaluate In Vivo CheckMetabolism->ReEvaluate No ImproveSolubility->ReEvaluate ImprovePermeability->ReEvaluate ReduceMetabolism->ReEvaluate

Caption: Troubleshooting flowchart for low bioavailability of this compound.

Signaling_Pathway_Absorption cluster_0 Lumen of Small Intestine cluster_1 Enterocyte cluster_2 Systemic Circulation Formulation This compound Formulation Dissolution Dissolution Formulation->Dissolution Solubilized Solubilized This compound Dissolution->Solubilized PassiveDiffusion Passive Diffusion Solubilized->PassiveDiffusion Efflux P-gp Efflux PassiveDiffusion->Efflux Metabolism Intestinal Metabolism (CYP3A4) PassiveDiffusion->Metabolism PortalVein Portal Vein PassiveDiffusion->PortalVein Metabolism->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation Liver->Systemic

Caption: Putative absorption and metabolism pathway for this compound.

References

minimizing off-target effects of Aphadilactone B

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aphadilactone B

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a potent farnesoid X receptor (FXR) antagonist. The following resources are designed to help minimize its known off-target effects on the pregnane (B1235032) X receptor (PXR) and ensure the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a competitive antagonist of the farnesoid X receptor (FXR). It binds to the ligand-binding domain of FXR, preventing the recruitment of coactivators and subsequent transcription of target genes involved in bile acid metabolism and homeostasis.

Q2: What are the known off-target effects of this compound?

The most significant off-target effect of this compound is its antagonistic activity on the pregnane X receptor (PXR). PXR is a nuclear receptor that regulates the expression of genes involved in the metabolism and detoxification of xenobiotics and endogenous compounds. Off-target PXR antagonism can lead to unintended changes in cellular metabolism and drug-drug interactions.

Q3: What is the recommended concentration range for this compound in cell-based assays?

The optimal concentration of this compound depends on the cell type and experimental context. It is crucial to perform a dose-response curve to determine the minimal concentration required for effective FXR antagonism while minimizing PXR off-target effects. See the data summary table below for IC50 values.

Q4: Can this compound be used in in vivo studies?

Yes, this compound can be used in animal models. However, careful consideration of its pharmacokinetic and pharmacodynamic properties is essential. It is recommended to conduct preliminary studies to determine the optimal dosing regimen and to monitor for potential off-target effects, particularly those related to PXR inhibition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected changes in the expression of metabolic enzymes (e.g., CYP3A4). This is likely due to the off-target antagonism of PXR by this compound.1. Perform a dose-response experiment to find the lowest effective concentration of this compound that antagonizes FXR without significantly affecting PXR activity. 2. Use a PXR-specific agonist as a positive control to confirm that the observed effects are indeed PXR-mediated. 3. Consider using a more selective FXR antagonist if available.
High cellular toxicity or cell death observed at effective concentrations. The concentration of this compound may be too high, leading to significant off-target effects or general cytotoxicity.1. Re-evaluate the dose-response curve and use a lower concentration. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment. 3. Reduce the treatment duration.
Inconsistent results between experimental replicates. This could be due to variability in cell culture conditions, passage number, or compound preparation.1. Ensure consistent cell culture practices, including cell density and passage number. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Include appropriate positive and negative controls in every experiment.

Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

Target Assay Type IC50 (nM)
Farnesoid X Receptor (FXR)Luciferase Reporter Assay15
Pregnane X Receptor (PXR)Luciferase Reporter Assay250
LXRαLuciferase Reporter Assay> 10,000
RXRαLuciferase Reporter Assay> 10,000

Experimental Protocols & Methodologies

Protocol 1: Determining the On-Target (FXR) and Off-Target (PXR) Activity of this compound using a Luciferase Reporter Assay

This protocol allows for the quantitative assessment of this compound's antagonist activity on both FXR and PXR.

Materials:

  • HEK293T cells

  • FXR and PXR expression plasmids

  • FXR-responsive (e.g., SHP promoter) and PXR-responsive (e.g., CYP3A4 promoter) luciferase reporter plasmids

  • Renilla luciferase control plasmid

  • Lipofectamine 3000

  • DMEM with 10% FBS

  • This compound

  • FXR agonist (e.g., GW4064)

  • PXR agonist (e.g., Rifampicin)

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.

  • Transfection: After 24 hours, co-transfect the cells with the respective nuclear receptor expression plasmid, the corresponding luciferase reporter plasmid, and the Renilla luciferase control plasmid using Lipofectamine 3000.

  • Compound Treatment: After another 24 hours, treat the cells with a serial dilution of this compound in the presence of a fixed concentration of the respective agonist (e.g., 1 µM GW4064 for FXR; 10 µM Rifampicin for PXR).

  • Luciferase Assay: After 16-24 hours of treatment, measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 values.

experimental_workflow cluster_prep Cell Preparation & Transfection cluster_treat Compound Treatment cluster_analysis Data Acquisition & Analysis seed Seed HEK293T cells transfect Co-transfect plasmids seed->transfect treat Treat with this compound + Agonist transfect->treat measure Measure Luciferase Activity treat->measure analyze Normalize & Plot Data measure->analyze ic50 Determine IC50 analyze->ic50

Caption: Workflow for determining IC50 values of this compound.

Signaling Pathways

On-Target FXR Antagonism

This compound directly competes with endogenous ligands for the FXR ligand-binding domain. This prevents the conformational change required for coactivator recruitment, thereby inhibiting the transcription of FXR target genes such as SHP (Small Heterodimer Partner), which plays a key role in bile acid synthesis.

fxr_pathway cluster_nucleus Nucleus FXR FXR FXRE FXRE FXR->FXRE RXR RXR RXR->FXRE TargetGene Target Gene Transcription (e.g., SHP) FXRE->TargetGene Coactivator Coactivator Coactivator->FXR Coactivator->RXR AphadilactoneB This compound AphadilactoneB->FXR Inhibits

Caption: Mechanism of FXR antagonism by this compound.

Off-Target PXR Antagonism

Similarly, this compound can bind to the PXR, preventing its activation by xenobiotics or endogenous ligands. This inhibits the transcription of PXR target genes, most notably those in the Cytochrome P450 family (e.g., CYP3A4), which are critical for drug metabolism.

pxr_pathway cluster_nucleus_pxr Nucleus PXR PXR PXRE PXRE PXR->PXRE RXR_pxr RXR RXR_pxr->PXRE TargetGene_pxr Target Gene Transcription (e.g., CYP3A4) PXRE->TargetGene_pxr Coactivator_pxr Coactivator Coactivator_pxr->PXR Coactivator_pxr->RXR_pxr AphadilactoneB_pxr This compound AphadilactoneB_pxr->PXR Inhibits

Caption: Off-target PXR antagonism by this compound.

addressing inconsistencies in Aphadilactone B bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "Aphadilactone B" is not currently available in the public domain. The following content is generated based on common bioassay inconsistencies and troubleshooting principles for natural products and is intended to serve as a template. This information should be adapted once specific data for this compound becomes available.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of this compound in our cytotoxicity assays. What could be the cause?

A1: Variability in IC50 values is a common issue that can arise from several factors. These can be broadly categorized into experimental technique, reagent quality, and the biological system itself.

  • Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and free from contamination. High passage numbers can lead to genetic drift and altered drug sensitivity. It is advisable to use cells within a consistent and low passage range for all experiments.

  • Compound Solubility: this compound, like many natural products, may have poor aqueous solubility. Inconsistent solubilization can lead to significant variations in the effective concentration in your assays. Ensure a consistent and validated method for dissolving the compound.

  • Assay Endpoint and Timing: The choice of cytotoxicity assay (e.g., MTT, LDH, Real-Time Glo) and the incubation time can significantly impact the IC50 value. Different assays measure different aspects of cell death (metabolic activity vs. membrane integrity). Ensure the chosen assay is appropriate for the expected mechanism of action and that the timing captures the desired biological effect.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to test compounds, reducing their effective concentration. Variations in serum batches or concentrations can, therefore, lead to inconsistent results.

Q2: Our anti-inflammatory assay results with this compound are not reproducible. One week we see potent inhibition of nitric oxide (NO) production, and the next, the effect is minimal. Why?

A2: Reproducibility issues in anti-inflammatory assays, such as the Griess assay for NO production, often stem from the inflammatory stimulus and cell state.

  • LPS Potency and Purity: Lipopolysaccharide (LPS) is a common inflammatory stimulus. The potency of LPS can vary between suppliers and even between lots from the same supplier. It is crucial to qualify each new lot of LPS to ensure a consistent inflammatory response in your cellular model (e.g., RAW 264.7 macrophages).

  • Cell Density: The density at which you seed your cells can affect their response to inflammatory stimuli. Over-confluent or under-confluent cultures will respond differently. Maintain a consistent seeding density for all experiments.

  • Timing of Treatment: The timing of this compound treatment relative to LPS stimulation is critical. Pre-treatment, co-treatment, or post-treatment will target different aspects of the inflammatory cascade and yield different results. Ensure your protocol for treatment timing is strictly followed.

Troubleshooting Guides

Guide 1: Inconsistent Cytotoxicity Results

This guide addresses common issues leading to variable IC50 values for this compound.

Table 1: Troubleshooting Inconsistent IC50 Values

Potential Issue Recommended Solution
Compound Precipitation Visually inspect wells for precipitation after adding this compound. Test different solubilization methods (e.g., different solvents, sonication).
Cell Seeding Inconsistency Use a hemocytometer or automated cell counter to ensure accurate cell numbers. Seed cells and allow them to adhere overnight before treatment.
Edge Effects in Plates Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill outer wells with sterile PBS or media.
Inconsistent Incubation Times Use a precise timer for all incubation steps, especially for the addition of assay reagents.
Reagent Degradation Aliquot and store reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Guide 2: Poor Reproducibility in Anti-inflammatory Assays

This guide focuses on troubleshooting issues related to assays measuring inflammatory markers like nitric oxide.

Table 2: Troubleshooting Poor Reproducibility in NO Assays

Potential Issue Recommended Solution
Variable LPS Response Titrate each new lot of LPS to determine the optimal concentration for inducing a robust but sub-maximal NO response.
Phenol (B47542) Red Interference Phenol red in cell culture media can interfere with the Griess assay. Use phenol red-free media for the assay.
Cell Health Ensure cells are healthy and in the logarithmic growth phase before seeding for the experiment.
Interference from this compound Test whether this compound itself interferes with the Griess reagent by running a cell-free control.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the wells and add 100 µL of media containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable breakdown product of NO, in cell culture supernatants.[4][5][6]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent B) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Read the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the concentration of nitrite in the samples.

Signaling Pathways & Workflows

Below are generalized diagrams of a potential signaling pathway that could be affected by an anti-inflammatory compound and a typical experimental workflow.

G Potential Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates NFkB NF-κB IKK->NFkB activates ProInflammatory_Genes Pro-inflammatory Genes (e.g., iNOS) NFkB->ProInflammatory_Genes promotes transcription AphadilactoneB This compound AphadilactoneB->NFkB inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

G Bioassay Troubleshooting Workflow Start Inconsistent Results Observed Check_Reagents Verify Reagent Quality (e.g., LPS lot, compound solubility) Start->Check_Reagents Check_Cells Confirm Cell Health & Identity (Passage number, contamination) Start->Check_Cells Check_Protocol Review Experimental Protocol (Seeding density, incubation times) Start->Check_Protocol Standardize Standardize Protocol & Reagents Check_Reagents->Standardize Check_Cells->Standardize Check_Protocol->Standardize Re_run Re-run Experiment Standardize->Re_run Consistent Results Consistent? Re_run->Consistent End Problem Solved Consistent->End Yes Consult Consult Senior Researcher Consistent->Consult No

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

References

Validation & Comparative

A Comparative Analysis of Sesquiterpene Lactones: Unveiling the Therapeutic Potential of Parthenolide, Artemisinin, and Costunolide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Introduction

Sesquiterpene lactones are a diverse class of naturally occurring compounds renowned for their wide range of biological activities. This guide provides a detailed comparison of three prominent sesquiterpene lactones: parthenolide (B1678480), artemisinin (B1665778), and costunolide (B1669451). While the initial intent was to include Aphadilactone B in this comparison, a comprehensive literature search revealed a significant lack of publicly available data on its biological activity and mechanism of action. This compound is classified as a diterpenoid, and there is insufficient information to draw a meaningful comparison with the well-characterized sesquiterpene lactones presented herein.

This guide will delve into the distinct and overlapping mechanisms of action of parthenolide, artemisinin, and costunolide, supported by quantitative data from key experimental studies. Detailed experimental protocols for the cited assays are provided to facilitate the replication and further exploration of these findings. Visual diagrams of the primary signaling pathways are also included to offer a clear conceptual framework of their molecular interactions.

Comparative Overview of Biological Activities

The therapeutic potential of parthenolide, artemisinin, and costunolide stems from their distinct interactions with cellular machinery, leading to a range of effects from anti-inflammatory and anti-malarial to potent anti-cancer activities.

Parthenolide , a germacranolide sesquiterpene lactone, is a well-established anti-inflammatory and anti-cancer agent. Its primary mechanism involves the direct inhibition of the pro-inflammatory transcription factor NF-κB by targeting the IκB kinase (IKK) complex.[1] This inhibition blocks the expression of numerous downstream inflammatory mediators.[2] Furthermore, parthenolide can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting STAT3 signaling.[3][4]

Artemisinin , a cadinane (B1243036) sesquiterpene lactone, is a cornerstone of modern anti-malarial therapy. Its unique endoperoxide bridge is crucial for its activity.[5] Inside the malaria parasite, the endoperoxide bridge is cleaved by heme-iron, generating a cascade of reactive oxygen species that damage parasite proteins and lipids, ultimately leading to its death.[6][7] Artemisinin and its derivatives have also been investigated for their anti-cancer properties.

Costunolide , a germacranolide sesquiterpene lactone, exhibits significant anti-cancer activity through the induction of both intrinsic and extrinsic apoptotic pathways.[8] It is known to activate the JNK and p38 MAPK signaling pathways, which are involved in cellular stress responses and apoptosis.[8] Costunolide also disrupts the cellular redox balance, contributing to its cytotoxic effects against cancer cells.[9]

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the cytotoxic activity of parthenolide and costunolide against various human cancer cell lines, as measured by the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro). Data for artemisinin's anti-cancer cytotoxicity is less consistently reported in a directly comparable format and is therefore not included in this table.

CompoundCell LineAssayIC50 (µM)Reference
Parthenolide Breast Cancer (MCF-7)MTT Assay5.0[10]
Leukemia (HL-60)MTT Assay2.5[10]
Costunolide Breast Cancer (MCF-7)MTT Assay15.2[11]
Breast Cancer (MDA-MB-231)MTT Assay9.8[11]
Bladder Cancer (T24)MTT Assay10.0

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by parthenolide and costunolide.

Parthenolide_Pathway Parthenolide Signaling Pathway Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK Inhibits STAT3 STAT3 Parthenolide->STAT3 Inhibits Phosphorylation ROS ROS Production Parthenolide->ROS Induces NFkB_IkB NF-κB/IκB Complex NFkB NF-κB NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Nucleus Apoptosis Apoptosis ROS->Apoptosis

Parthenolide's mechanism of action.

Costunolide_Pathway Costunolide Signaling Pathway Costunolide Costunolide JNK_p38 JNK / p38 MAPK Costunolide->JNK_p38 Activates Mitochondria Mitochondria Costunolide->Mitochondria Induces Stress DeathReceptor Death Receptor Costunolide->DeathReceptor Activates AP1 AP-1 JNK_p38->AP1 Activates Apoptosis Apoptosis AP1->Apoptosis Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase3

Costunolide's pro-apoptotic signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.

Cell Viability (MTT) Assay

The cytotoxic effects of the sesquiterpene lactones are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone (e.g., 0.1, 1, 5, 10, 25, 50 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, providing insights into the activation or inhibition of signaling pathways.

Protocol:

  • Cell Lysis: After treatment with the sesquiterpene lactone, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-IKK, anti-NF-κB, anti-p-STAT3, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Conclusion

Parthenolide, artemisinin, and costunolide represent a fascinating group of sesquiterpene lactones with significant and diverse therapeutic activities. Their distinct mechanisms of action, from the potent anti-inflammatory effects of parthenolide via NF-κB inhibition to the free-radical-mediated parasitic killing by artemisinin and the multi-pathway induction of apoptosis by costunolide, highlight the chemical diversity and therapeutic potential within this class of natural products. The provided data and protocols offer a foundation for researchers to further explore and harness the properties of these and other sesquiterpene lactones for the development of novel therapeutics. While the biological activities of this compound remain to be elucidated, the comparative framework established here can serve as a valuable tool for the future evaluation of this and other novel natural compounds.

References

Validating the Anticancer Effects of Sphaeropsidin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyzed Compound: Initial searches for "Aphadilactone B" did not yield specific results in the context of anticancer research, suggesting it may be a novel, rare, or potentially misidentified compound. Consequently, this guide focuses on Sphaeropsidin A , a fungal metabolite with documented and promising anticancer properties, as a representative natural compound for analysis and comparison.

This guide provides a comparative analysis of the anticancer effects of the natural fungal metabolite Sphaeropsidin A against the conventional chemotherapeutic agent Doxorubicin (B1662922). It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Comparative Efficacy of Sphaeropsidin A and Doxorubicin

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sphaeropsidin A and Doxorubicin in various cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineCancer TypeSphaeropsidin A IC50 (µM)Doxorubicin IC50 (µM)
SK-MEL-28 Melanoma~1.0[1]~0.5 - 1.2[2][3]
U87-MG GlioblastomaNot widely reported~0.14 - 0.92[4][5]
786-0 Renal CarcinomaSensitive (LC50 ~10 µM)[6][7]More sensitive than Caki-1 cells[8]
Caki-1 Renal CarcinomaSensitive (LC50 ~10 µM)[6][7]Less sensitive than 786-0 cells[8]
KB-3-1 Cervical Carcinoma4.13 ± 0.7[6]Not widely reported for direct comparison
KB-C1 (Doxorubicin-resistant) Cervical Carcinoma2.08 ± 0.1[6]>500 (highly resistant)[6]
MDA-MB-231 Breast Cancer1.72 ± 0.1[6]Not widely reported for direct comparison
MCF-7 Breast CancerNot widely reported~2.5[9]
HepG2 Hepatocellular CarcinomaNot widely reported~12.2[9]

Mechanisms of Anticancer Action

The following table provides a comparative overview of the mechanisms of action for Sphaeropsidin A and Doxorubicin.

FeatureSphaeropsidin ADoxorubicin
Primary Mechanism Induces apoptosis by impairing Regulatory Volume Increase (RVI)[1][6].Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS)[10].
Effect on Cell Volume Causes rapid and marked cellular shrinkage[1][6].Can induce swelling or shrinkage depending on the cell type and stage of apoptosis.
Apoptosis Induction Bypasses classical apoptosis pathways, effective in apoptosis-resistant cells[1].Induces apoptosis through DNA damage response and mitochondrial pathways.
Signaling Pathways Targets ion transporters like the Na-K-2Cl cotransporter and Cl⁻/HCO₃⁻ anion exchanger[6].Activates p53-dependent and -independent apoptotic pathways; modulates PI3K/Akt and MAPK pathways.
Drug Resistance Overcomes multidrug resistance, showing efficacy in doxorubicin-resistant cell lines[6].Can be ineffective against cancer cells overexpressing drug efflux pumps (e.g., P-glycoprotein).

Signaling Pathways and Experimental Workflow

Signaling Pathway of Sphaeropsidin A-Induced Apoptosis

sphaeropsidin_A_pathway cluster_cell Cancer Cell sphaeropsidin_A Sphaeropsidin A ion_transporters Ion Transporters (Na-K-2Cl, Cl⁻/HCO₃⁻) sphaeropsidin_A->ion_transporters Inhibits rvi Regulatory Volume Increase (RVI) ion_transporters->rvi ion_efflux Increased Ion Efflux (Cl⁻) ion_transporters->ion_efflux Blocks Inhibition rvi->ion_efflux cell_shrinkage Cellular Shrinkage ion_efflux->cell_shrinkage apoptosis Apoptosis cell_shrinkage->apoptosis

Caption: Proposed signaling pathway of Sphaeropsidin A-induced apoptosis.

Experimental Workflow for Anticancer Drug Screening

experimental_workflow cluster_workflow Anticancer Drug Screening Workflow cluster_assays Cytotoxicity and Mechanism Assays start Start: Cancer Cell Culture treatment Treatment with Test Compound start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation cell_viability Cell Viability Assay (MTT Assay) incubation->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) incubation->cell_cycle_analysis data_analysis Data Analysis: IC50 Calculation, Statistical Analysis cell_viability->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis end Conclusion: Efficacy and Mechanism data_analysis->end

Caption: A typical experimental workflow for evaluating the anticancer effects of a compound.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of a compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[11][12] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product.[11][12] The amount of formazan is directly proportional to the number of living cells.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Sphaeropsidin A or Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13][14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[13][14][15] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13][14][15]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in the desired cell line by treating with the test compound for the appropriate duration.

    • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[16]

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA.[17] The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell.[17] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[17]

Materials:

  • Treated and untreated cancer cells

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A and a non-ionic detergent like Triton X-100)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1-2 x 10⁶ cells and wash them with PBS.

    • Resuspend the cell pellet in 0.5 mL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes (or overnight at -20°C).[18]

  • Cell Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 0.5-1 mL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000 events.

  • Data Analysis:

    • Use appropriate software to generate a DNA content histogram.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to that of untreated control cells.

References

A Tale of Two Lactones: The Well-Documented Parthenolide versus the Enigmatic Aphadilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the vast landscape of natural products presents both celebrated frontrunners and unexplored territories. This guide offers a comparative analysis of two such compounds: Parthenolide, a sesquiterpene lactone with a wealth of experimental data supporting its anti-inflammatory and anti-cancer activities, and Aphadilactone B, a diterpenoid that remains largely uncharacterized. This juxtaposition highlights a well-trodden path of drug discovery against a frontier awaiting exploration.

Chemical and Physical Properties: A Structural Overview

While both compounds are lactones, they belong to different subclasses and exhibit distinct structural complexities. Parthenolide is a relatively small sesquiterpene lactone, whereas this compound is a more complex diterpenoid.

PropertyThis compoundParthenolide
Source Aphanamixis grandifolia[1]Feverfew (Tanacetum parthenium)
Chemical Class Diterpenoid[1]Sesquiterpene Lactone
Molecular Formula C40H52O8[1]C15H20O3
Molecular Weight 660.84 g/mol [1]248.32 g/mol
CAS Number 1522004-68-7[1]20554-84-1

Biological Activities: A Study in Contrasts

The most striking difference between this compound and Parthenolide lies in the volume of research dedicated to their biological effects. Parthenolide has been the subject of numerous studies, revealing significant anti-inflammatory and anti-cancer potential. In stark contrast, there is a notable absence of publicly available data on the biological activities of this compound.

Biological ActivityThis compoundParthenolide
Anti-inflammatory Data not availableWell-documented
Anti-cancer Data not availableWell-documented
Mechanism of Action UnknownPrimarily NF-κB inhibition; also affects STAT3, MAPK pathways and induces apoptosis.

Parthenolide: A Deep Dive into Mechanism of Action

Parthenolide's therapeutic potential is largely attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cancer progression.

Anti-inflammatory Mechanism

In inflammatory conditions, various stimuli can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing NF-κB to translocate into the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, such as those for cytokines and chemokines. Parthenolide has been shown to directly interact with and inhibit IKK, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.

Anti-cancer Mechanism

The constitutive activation of NF-κB is a hallmark of many cancers, contributing to cell proliferation, survival, angiogenesis, and metastasis. By inhibiting NF-κB, Parthenolide can suppress the expression of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL) and promote apoptosis in cancer cells. Additionally, Parthenolide has been reported to induce oxidative stress through the generation of reactive oxygen species (ROS) and to modulate other signaling pathways, including STAT3 and MAPK, further contributing to its anti-cancer effects.

Parthenolide_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB_P P-IkB IkB->IkB_P NFkB->IkB NFkB_nuc NF-kB NFkB->NFkB_nuc translocation Proteasome Proteasome IkB_P->Proteasome degradation Parthenolide Parthenolide Parthenolide->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory & Pro-survival Genes DNA->Genes transcription

Parthenolide inhibits the NF-κB signaling pathway.

Experimental Protocols: A Blueprint for Investigation

To begin to characterize the potential biological activities of a compound like this compound, a variety of in vitro assays would be employed. A foundational experiment to assess anti-cancer potential is the MTT assay, which measures cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Cancer cells (e.g., HeLa, MCF-7) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The compound (e.g., this compound, Parthenolide) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Cell_Culture Culture Cancer Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Treat with Compound (e.g., this compound) Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Experimental workflow for an MTT assay.

Conclusion: A Call for Further Research

The comparative analysis of this compound and Parthenolide underscores the current state of natural product research. Parthenolide stands as a testament to the potential of natural compounds in drug discovery, with its well-defined mechanisms of action providing a solid foundation for further development. Conversely, this compound represents the vast, untapped potential within the natural world. Its complex structure is intriguing, but without experimental data on its biological activities, its therapeutic value remains unknown. This guide serves not only as a comparison but also as an invitation for the scientific community to explore the pharmacology of lesser-known natural products like this compound, which may hold the key to novel therapeutic strategies.

References

A Comparative Guide to the Structural Activity Relationship of Lactone Analogs: A Focus on Arylnaphthalene Lignans

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Aphadilactone B" did not yield any publicly available scientific literature or data. Therefore, this guide has been constructed using arylnaphthalene lignans (B1203133), a well-researched class of lactone-containing natural products with significant biological activity, as a representative example. The methodologies and frameworks presented here can be readily adapted for "this compound" should data become available.

This guide provides a comparative analysis of the cytotoxic activities of several arylnaphthalene lignan (B3055560) analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxicity of Arylnaphthalene Lignan Analogs

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various arylnaphthalene lignan analogs against different human cancer cell lines, providing a clear comparison of their cytotoxic potential.[1][2][3][4][5] Lower IC₅₀ values indicate higher potency.

CompoundModification from Parent StructureCell LineIC₅₀ (µM)
Justicidin B -K562 (Leukemia)45.4[1]
NSCLCN6 (Lung Cancer)28[4]
KB HeLa (Cervical Cancer)0.2[4]
Jurkat T (T-cell Leukemia)3.2[4]
MCF-7 (Breast Cancer)Varies (potent)[5]
MDA-MB-231 (Breast Cancer)Varies (potent)[5]
6'-Hydroxy Justicidin B (HJB) Addition of a hydroxyl group at C-6'K562 (Leukemia)20[1]
6'-Hydroxy Justicidin A (HJA) Addition of a hydroxyl group at C-6'K562 (Leukemia)43.9[1]
Chinensinaphthol methyl ether (CME) Methylation of chinensinaphtholK562 (Leukemia)106.2[1]
Taiwanin E methyl ether (TEME) Methylation of Taiwanin EK562 (Leukemia)> Tested concentrations[1]
Phyllanthusmin D Novel arylnaphthalene lignan lactoneHT-29 (Colon Cancer)0.170[2][6]
7-O-acetyl-phyllanthusmin C Acetylation of the sugar moietyHT-29 (Colon Cancer)0.110[2][6]

Key Structure-Activity Relationship (SAR) Insights:

  • Hydroxylation: The addition of a hydroxyl group at the C-6' position, as seen in 6'-Hydroxy Justicidin B (HJB) and 6'-Hydroxy Justicidin A (HJA), appears to significantly increase the cytotoxic activity against K562 leukemia cells when compared to Justicidin B.[1][7]

  • Methylation: Methoxy substitutions, as in Chinensinaphthol methyl ether (CME) and Taiwanin E methyl ether (TEME), seem to decrease the anti-proliferative activity.[1][7]

  • Glycosylation and Acetylation: The presence and modification of sugar moieties can significantly impact cytotoxicity. For instance, an acetylated arabinopyranosyl group at the C-7 position of diphyllin (B1215706) resulted in very high potency against HT-29 colon cancer cells.[2][6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following is a representative protocol for the MTT assay, a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9][10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

1. Reagent Preparation:

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Mix thoroughly by vortexing or sonication and filter-sterilize the solution. Store protected from light.
  • Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use dimethyl sulfoxide (B87167) (DMSO).

2. Cell Seeding:

  • For adherent cells, seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of culture medium.
  • For suspension cells, adjust the cell density to 0.5-1.0 x 10⁵ cells/mL.[11]
  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

3. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., arylnaphthalene lignan analogs) in culture medium at various concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
  • Incubate the plates for the desired treatment period (e.g., 48 hours).

4. MTT Incubation:

  • After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).
  • Incubate the plates for 1-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization of Formazan:

  • Carefully aspirate the medium containing MTT.
  • Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

6. Absorbance Measurement:

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

7. Data Analysis:

  • Subtract the absorbance of the blank (medium only) from the absorbance of the samples.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Visualization of Signaling Pathways

The cytotoxic effects of many arylnaphthalene lignans are mediated through the induction of apoptosis.[1][12] The following diagram illustrates a simplified model of the caspase-dependent apoptotic pathway that can be activated by these compounds.

Apoptosis_Pathway cluster_extracellular Extracellular Signal cluster_cell Target Cell Lignan_Analog Arylnaphthalene Lignan Analog Mitochondrion Mitochondrion Lignan_Analog->Mitochondrion Induces Stress Cell_Membrane Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Proposed caspase-dependent apoptotic pathway induced by arylnaphthalene lignan analogs.

References

Aphadilactone B efficacy compared to standard-of-care drugs

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the natural compound Aphadilactone B have revealed a significant lack of publicly available scientific data, precluding a comparative analysis of its efficacy against current standard-of-care drugs. At present, the therapeutic target, mechanism of action, and biological activity of this compound remain largely uncharacterized in published literature.

This compound is identified as a diterpenoid isolated from the leaves of Aphanamixis grandifolia. While terpenoid lactones as a class are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, specific experimental data for this compound is not available in the public domain.

Consequently, a comparison guide detailing its performance against established therapeutic agents cannot be constructed. The fundamental prerequisite for such a guide is the identification of a specific disease or condition for which this compound has shown potential efficacy. Without this crucial information, selecting appropriate standard-of-care drugs for comparison is impossible.

Further research, including initial screening for biological activity and subsequent preclinical studies, would be necessary to elucidate the therapeutic potential of this compound. This foundational research would involve:

  • Target Identification: Determining the specific molecular target or pathway through which this compound exerts a biological effect.

  • In Vitro Efficacy Studies: Assessing the compound's activity in cell-based assays relevant to a particular disease.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in animal models of disease.

Until such data becomes available, any discussion of this compound's efficacy in comparison to standard-of-care treatments would be purely speculative. The scientific community awaits primary research to unlock the potential of this natural product.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Aphadilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides a comprehensive, step-by-step guide for the proper disposal of Aphadilactone B. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling potentially hazardous chemical waste and guidance for structurally similar compounds. A conservative approach, assuming potential toxicity and environmental hazards, should always be adopted.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care. Assume the compound may be toxic if swallowed, in contact with skin, or inhaled.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)[2]

  • Safety goggles or a face shield[2]

  • A laboratory coat[2]

Engineering Controls: All handling of this compound, particularly in its solid form, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[2]

II. Waste Identification and Segregation: A Critical First Step

Proper segregation of chemical waste is the foundation of safe disposal. This compound waste must be classified and segregated as hazardous chemical waste.

Key Segregation Principles:

  • Do not mix with non-hazardous waste.

  • Keep separate from other waste streams such as regular trash, sharps, and biohazardous materials.[2]

  • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), in a designated and clearly labeled waste container.[2][3]

Waste Stream CategoryDescriptionExamplesDisposal Container
This compound Solid Waste Pure compound, contaminated consumablesWeighing paper, pipette tips, glovesDesignated, labeled hazardous waste container
This compound Liquid Waste Solutions containing this compoundReaction mixtures, washingsDesignated, labeled hazardous liquid waste container
Contaminated Labware Glassware and equipment that has come into contact with this compoundBeakers, flasks, spatulasTo be decontaminated prior to reuse or disposal

III. Step-by-Step Disposal Protocol

Adherence to a strict, methodical disposal process is essential for safety and compliance.

1. Containerization:

  • Select a leak-proof and chemically compatible container for collecting this compound waste.[2]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[2]

2. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated, secure area for hazardous waste.[2]

  • This area should be well-ventilated and have secondary containment to mitigate any potential leaks.[2]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2][3]

  • Follow all institutional and local regulations for hazardous waste disposal.

Under no circumstances should this compound be disposed of down the drain or in regular trash. [2]

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[4]

For Minor Spills (Solid):

  • Restrict Access: Secure the area to prevent further spread of the compound.[4]

  • Wear PPE: Ensure you are wearing the appropriate personal protective equipment.[4]

  • Clean-up: Use a dry clean-up method to avoid generating dust. Gently sweep or use a specialized vacuum for hazardous materials.[4]

  • Collect: Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for disposal as hazardous waste.[4]

For Liquid Spills:

  • Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal.

For large spills, evacuate the area and immediately contact your institution's emergency response team.

V. Decontamination of Labware

Glassware and equipment contaminated with this compound should be thoroughly decontaminated before reuse.

  • Initial Rinse: Rinse the contaminated labware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) into the designated hazardous liquid waste container.[3]

  • Washing: After the initial rinse, wash the labware with an appropriate laboratory detergent and water.[3]

Logical Workflow for this compound Disposal

cluster_handling Handling & Preparation cluster_waste_management Waste Management cluster_disposal Final Disposal A Wear Appropriate PPE C Segregate Waste A->C B Work in Fume Hood B->C D Label Waste Container C->D E Store in Designated Area D->E F Contact EHS for Pickup E->F G Document Waste Transfer F->G

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety Protocol for Handling Aphadilactone B

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Assessment

Given the unknown toxicological profile of Aphadilactone B, a conservative approach to safety is mandatory. Assume the compound is highly toxic, and handle it with the utmost care to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion.[1]

Core Principles for Handling:

  • Minimize Exposure: All procedures should be designed to minimize the generation of dust or aerosols.[1]

  • Engineering Controls: Whenever possible, handle this compound within a certified chemical fume hood or a powder-coated balance enclosure to prevent inhalation of airborne particles.[2]

  • Authorized Personnel: Only trained researchers and scientists familiar with the handling of potent compounds should be permitted to work with this compound.

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and fire extinguishers are readily accessible and that all personnel are familiar with their locations and emergency exit routes.[1][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Hand Protection Double-gloving with chemical-resistant glovesInner and outer gloves made of nitrile or neoprene. Check manufacturer's data for breakthrough times.Prevents direct skin contact and absorption. Double-gloving provides an extra layer of protection.[2][4]
Eye Protection Chemical safety goggles or a face shieldANSI Z87.1 certified. A face shield should be worn over goggles when there is a significant splash hazard.Protects eyes from splashes, aerosols, and airborne particles.[2][5]
Body Protection Disposable, low-permeability laboratory gownSolid front, long sleeves, and tight-fitting cuffs. Worn over a standard lab coat.Protects skin and personal clothing from contamination.[4]
Respiratory Protection N95 or higher-rated respiratorRequired if handling the compound outside of a certified chemical fume hood or ventilated enclosure.Prevents the inhalation of fine particles.[2]
Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation:

  • Designated Area: Designate a specific area within a laboratory, preferably within a chemical fume hood, for handling this compound.

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly.

  • Donning PPE: Put on all required PPE in the correct order before entering the designated handling area.

3.2. Weighing and Solubilization:

  • Weighing: Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne powder.[2] Use a dedicated spatula and weighing paper.

  • Solubilization: Add solvent to the weighed compound slowly to prevent splashing. If sonication or vortexing is required, ensure the container is securely capped.

  • Labeling: Clearly label the resulting solution with the compound's name, concentration, solvent, and the date of preparation.

3.3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Doffing PPE: Carefully remove PPE, avoiding self-contamination. Dispose of single-use PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous.

Waste TypeDisposal Protocol
Unused this compound Collect in a clearly labeled, sealed container and dispose of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) department.
Contaminated Labware Collect items such as pipette tips, tubes, and vials in a designated, labeled hazardous waste container.
Contaminated Solvents Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
Contaminated PPE Dispose of all used gloves, gowns, and other disposable PPE as hazardous waste in a designated container.[4]

Note: Never dispose of unidentified chemical waste down the drain or in regular trash.[6] Contact your institution's EHS office for guidance on disposing of unknown or uncharacterized substances.[7][8]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentEmergency Protocol
Skin Contact Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Evacuate the immediate area and alert colleagues and the laboratory supervisor. If the spill is small and you are trained to handle it, use an appropriate spill kit while wearing full PPE. For large spills, evacuate the laboratory and contact the institutional safety office.[2]

Visual Workflow for PPE Selection

The following diagram illustrates the logical decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Initial Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) Selection cluster_final Final Check & Disposal start Start: Prepare to handle this compound assess_hazards Risk Assessment: Assume high toxicity due to unknown profile start->assess_hazards eng_controls Use primary engineering controls? assess_hazards->eng_controls fume_hood Work within a certified chemical fume hood or a ventilated balance enclosure. eng_controls->fume_hood Yes no_eng_controls Respiratory protection is mandatory. eng_controls->no_eng_controls No body_protection Body Protection: - Disposable, low-permeability gown - Standard lab coat (underneath) fume_hood->body_protection no_eng_controls->body_protection hand_protection Hand Protection: - Double-glove with nitrile or neoprene gloves body_protection->hand_protection eye_protection Eye Protection: - Chemical safety goggles hand_protection->eye_protection splash_hazard Significant splash hazard? eye_protection->splash_hazard face_shield Add a full face shield over goggles. splash_hazard->face_shield Yes final_check Proceed with handling protocol splash_hazard->final_check No face_shield->final_check disposal Follow hazardous waste disposal plan for all contaminated materials and PPE. final_check->disposal

PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.